Product packaging for 1-(2-Hydroxyethyl)piperazine(Cat. No.:CAS No. 103-76-4)

1-(2-Hydroxyethyl)piperazine

Cat. No.: B140597
CAS No.: 103-76-4
M. Wt: 130.19 g/mol
InChI Key: WFCSWCVEJLETKA-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)piperazine, also known as 1-Piperazineethanol, is a versatile chemical compound with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol . This organic liquid is colorless, has a boiling point of 246 °C, a flash point of 124 °C, and is completely miscible with water . It is a valuable building block in organic synthesis and pharmaceutical research. One of its most significant applications is as a key precursor in the synthesis of HEPES (4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid) , a ubiquitous zwitterionic buffering agent used in cell culture media and various biochemical applications to maintain a stable physiological pH. Researchers value this compound for its structure, which contains both a secondary amine and a hydroxyl group, making it a useful intermediate for constructing more complex molecules. Available at purities exceeding 99.0% (GC) , this product is intended for research and development purposes only. It is not designed, tested, or approved for human consumption, diagnostic, therapeutic, or any other personal or veterinary use. Safety data indicates that it causes serious eye irritation . Researchers should handle this material with appropriate precautions, including wearing eye protection and working in a well-ventilated environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O B140597 1-(2-Hydroxyethyl)piperazine CAS No. 103-76-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperazin-1-ylethanol
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InChI

InChI=1S/C6H14N2O/c9-6-5-8-3-1-7-2-4-8/h7,9H,1-6H2
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InChI Key

WFCSWCVEJLETKA-UHFFFAOYSA-N
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Canonical SMILES

C1CN(CCN1)CCO
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Molecular Formula

C6H14N2O
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DSSTOX Substance ID

DTXSID3021853
Record name 1-Piperazineethanol
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Molecular Weight

130.19 g/mol
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Physical Description

Liquid, Light yellow liquid; [Aldrich MSDS]
Record name 1-Piperazineethanol
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CAS No.

103-76-4
Record name 1-Piperazineethanol
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Record name 1-(2-HYDROXYETHYL)PIPERAZINE
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Synthetic Methodologies and Reaction Pathways for N 2 Hydroxyethyl Piperazine

Advanced Synthetic Routes

Modern synthetic strategies often seek to avoid the use of piperazine (B1678402) as a direct reactant, which can be a difficult and expensive process due to the need for recycling unreacted material. google.com

A significant advancement in HEP synthesis involves the simultaneous reductive alkylation and cyclization of more accessible starting materials. One patented industrial method utilizes monoethanolamine (MEA) and diethanolamine (B148213) (DEA) as precursors. google.com This process is conducted in a hydrogen atmosphere under high pressure and temperature, employing a hydrogenation-dehydrogenation catalyst. google.com The reaction scheme is notable for bypassing the need for piperazine as a starting material. google.com

The molar ratio of MEA to DEA can be varied widely, typically from 10:1 to 1:10, with a common ratio being around 3:1. The reaction is generally performed by charging the reactants into a vessel with hydrogen and the specified catalyst, followed by heating under pressure to achieve the desired conversion. google.com

Table 1: Typical Reaction Conditions for Reductive Alkylation and Cyclization of MEA and DEA. google.com
ParameterRangePreferred RangeOptimal Range
Temperature100°C - 300°C125°C - 225°C150°C - 190°C
Pressure200 - 4,000 psig300 - 1,500 psig300 - 800 psig

Another approach involves the reduction of 2-(2-hydroxyethyl)-pyrazine using hydrogen gas and a platinum oxide (PtO2) catalyst, such as Adams' catalyst, in a methanol (B129727) solvent to yield the target compound. prepchem.com

Condensation reactions represent a more traditional route to N-(2-Hydroxyethyl)piperazine and its derivatives. The classical method involves the reaction of piperazine with ethylene (B1197577) oxide. google.comgoogle.com A large excess of piperazine is typically used to favor the formation of the mono-substituted product over the di-substituted N,N'-bis(2-hydroxyethyl)piperazine. However, the recovery and recycling of the unreacted piperazine can be a complex and costly part of this process. google.com A similar reaction involves the condensation of piperazine with 2-chloroethanol. epo.org

Derivatives of HEP have also been synthesized using dicyclohexylcarbodiimide (B1669883) (DCC) assisted condensation reactions, highlighting the versatility of this reaction type in forming related structures. mdpi.com

An alternative strategy for producing HEP is the reaction of triethanolamine (B1662121) with ammonia (B1221849). This process is conducted in the presence of hydrogen at high temperatures and pressures over a specific heterogeneous catalyst. google.com This method is advantageous as it avoids the use of piperazine and starts from readily available triethanolamine. google.com The reaction can be carried out in either a fluid or gas phase. google.com

Another documented route involves the catalytic amination of di(2-ethoxyl)ethylenediamine in the presence of hydrogen. google.com Additionally, the cyclization of N-hydroxyethylethylenediamine is considered an efficient pathway for synthesizing the piperazine ring structure. hbu.edu.cn

Mechanistic Investigations of Synthesis

Understanding the underlying mechanisms, including kinetics, thermodynamics, and the role of catalysts, is crucial for optimizing the synthesis of N-(2-Hydroxyethyl)piperazine to improve yield and selectivity.

The kinetics of HEP synthesis are strongly influenced by reaction parameters such as temperature and pressure. For instance, in the reductive alkylation of MEA and DEA, the reaction is typically conducted at temperatures between 125°C and 250°C and pressures from 300 to 800 psig to ensure the reaction proceeds efficiently in the liquid phase. google.com Similarly, the synthesis from triethanolamine and ammonia occurs at temperatures of 180°C to 250°C and pressures of 35 to 300 bar. google.com The water formed during this reaction generally does not adversely affect the reaction rate. google.com

While specific thermodynamic data for the synthesis reactions are not extensively published, related research on the thermodynamic properties of HEP provides insight. For example, thermodynamic models like the electrolytic non-random two-liquid (ENRTL) activity model have been used to study the CO2 absorption properties of aqueous HEP solutions. bohrium.comresearchgate.net Such studies determine key physical parameters and heats of reaction, which are fundamental thermodynamic properties of the compound. bohrium.comfrontiersin.org The dissociation constants of related buffer systems, such as N-(2-Hydroxyethyl)piperazine-N'-2-ethanesulfonic acid (HEPES), have also been studied across various temperatures, providing further thermodynamic data on piperazine derivatives. scirp.org

The choice of catalyst is paramount in directing the reaction pathway towards the desired product, N-(2-Hydroxyethyl)piperazine, while minimizing the formation of byproducts.

In the reductive alkylation-cyclization of MEA and DEA, a hydrogenation-dehydrogenation catalyst composed of nickel, copper, and chromium is preferred. google.com A particularly effective composition contains 70 to 80 mol percent nickel, 20 to 25 mol percent copper, and 1 to 5 mol percent chromium. google.com Raney nickel is also cited as a suitable catalyst for this process. google.com

For the synthesis from triethanolamine and ammonia, a different catalytic system is employed to enhance selectivity, which is noted as a significant issue in other processes. google.com This heterogeneous catalyst's active material consists of:

20 to 85% by weight of ZrO₂ and/or Al₂O₃

1 to 30% by weight of copper oxide (as CuO)

1 to 60% by weight of oxides of cobalt (as CoO), nickel (as NiO), and/or molybdenum (as MoO₃)

This specific catalyst composition was developed to overcome the unsatisfactory selectivity of the nickel/copper/chromium catalysts used in other routes, which can lead to the formation of undesired byproducts like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com The use of ZSM-5 zeolite catalysts has also been studied for the cyclization of ethoxylates of ethylenediamine (B42938) and piperazine, which can yield various products depending on the starting material. vurup.sk

Purification and Isolation Techniques in Laboratory Synthesis

The isolation and purification of N-(2-Hydroxyethyl)piperazine from a reaction mixture are critical steps to ensure the final product's purity. Various standard laboratory techniques are employed, often in combination, to remove unreacted starting materials, byproducts, and other impurities. The choice of method depends on the scale of the synthesis and the nature of the impurities present.

Common purification techniques include distillation, recrystallization, and chromatography. Distillation under reduced pressure is a frequently used method for purifying N-(2-Hydroxyethyl)piperazine, which is a liquid at room temperature. fengchengroup.com This technique is effective for separating it from less volatile or non-volatile impurities. One production method describes reacting piperazine hexahydrate with ethylene oxide, followed by filtration and then distillation of the filtrate under reduced pressure, collecting the fraction that boils between 145-155 °C at 5.33 kPa. fengchengroup.com

Recrystallization is another valuable technique, particularly for solid derivatives of N-(2-Hydroxyethyl)piperazine or for the compound itself if it can be solidified at low temperatures or as a salt. Solvents such as isopropanol (B130326) and acetone (B3395972) have been noted for recrystallization purposes. epo.org The process involves dissolving the crude product in a suitable hot solvent and then allowing it to cool, whereupon the purified compound crystallizes out, leaving impurities in the solution. The addition of charcoal can be used to decolorize the solution before crystallization. mdpi.com

Column chromatography is a versatile purification method that separates compounds based on their differential adsorption onto a stationary phase. For N-(2-Hydroxyethyl)piperazine and its derivatives, silica (B1680970) gel is a common stationary phase. nih.gov A solvent system, or eluent, is chosen to move the compounds through the column at different rates. For instance, a mixture of methanol and dichloromethane (B109758) (10% MeOH/DCM) has been used as an eluent for the column chromatographic purification of a deuterated analogue of N-(2-Hydroxyethyl)piperazine.

In some syntheses, a simple filtration is sufficient to remove precipitated byproducts or catalysts before proceeding with further purification of the filtrate. mdpi.com The final purified product's identity and purity are typically confirmed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. google.comgoogleapis.com

Table 1: Summary of Purification and Isolation Techniques for N-(2-Hydroxyethyl)piperazine

TechniqueDescriptionTypical ApplicationReference(s)
Reduced Pressure Distillation Separation of liquids based on boiling point differences at a pressure below atmospheric pressure.Primary purification of crude liquid N-(2-Hydroxyethyl)piperazine. fengchengroup.com
Recrystallization Purification of solids by dissolving in a hot solvent and crystallizing upon cooling.Purification of solid derivatives or salts of N-(2-Hydroxyethyl)piperazine. epo.org
Column Chromatography Separation based on differential adsorption of compounds onto a solid stationary phase.High-purity isolation and separation from closely related impurities. nih.gov
Filtration Mechanical separation of a solid from a fluid (liquid or gas) by passing the fluid through a filter medium.Removal of solid byproducts, catalysts, or precipitated impurities from the reaction mixture. fengchengroup.commdpi.com
Solvent Washing/Extraction Transfer of a solute from one liquid phase to another immiscible liquid phase.Removal of water-soluble or organic-soluble impurities. googleapis.com

Green Chemistry Principles in N-(2-Hydroxyethyl)piperazine Synthesis

The application of green chemistry principles to the synthesis of N-(2-Hydroxyethyl)piperazine aims to reduce the environmental impact of its production by minimizing waste, using less hazardous substances, and improving energy efficiency. These principles are increasingly being incorporated into both industrial and laboratory-scale syntheses.

The use of greener solvents is another cornerstone of sustainable synthesis. royalsocietypublishing.org Water is an ideal green solvent, and some syntheses of N-(2-Hydroxyethyl)piperazine derivatives are performed in aqueous media. dtu.dk Ethanol is another example of a more environmentally benign solvent that has been used in the synthesis of related piperazine compounds. dtu.dk Efforts are also made to develop solvent-free reaction conditions. dntb.gov.ua For instance, mechanochemical grinding, a form of ball milling, has been shown to be effective for the synthesis of a related compound, 4-(2-Hydroxyethyl)piperazine-1-carbonitrile, under solvent-free conditions, resulting in a high yield.

Energy efficiency is addressed through methods like microwave-assisted synthesis. rsc.org Microwave irradiation can significantly shorten reaction times compared to conventional heating, leading to energy savings. mdpi.comsphinxsai.com This technique has been successfully applied to the synthesis of various piperazine derivatives, offering rapid and efficient reaction pathways. mdpi.com

The use of catalysis is fundamental to green chemistry, as catalysts can enable more efficient reactions with lower energy requirements and higher selectivity, reducing the formation of byproducts. royalsocietypublishing.org In the synthesis of N-(2-Hydroxyethyl)piperazine, various catalytic systems are employed. For example, a reductive alkylation-cyclization reaction to produce the compound utilizes a nickel-copper-chromium hydrogenation-dehydrogenation catalyst. google.com The use of heterogeneous catalysts, which are supported on a solid material, is particularly advantageous as they can be easily separated from the reaction mixture and potentially reused, further minimizing waste. mdpi.com Organocatalysis, using small organic molecules to catalyze reactions, is also an emerging green approach, and N-(2-Hydroxyethyl)piperazine itself has been identified as an efficient organocatalyst for certain C-H activation reactions. acs.org

Table 2: Application of Green Chemistry Principles in N-(2-Hydroxyethyl)piperazine Synthesis

Green Chemistry PrincipleApplication in SynthesisExampleReference(s)
Improved Atom Economy Avoiding protecting groups; one-pot synthesis.One-pot synthesis of monosubstituted piperazines from protonated piperazine. mdpi.comnih.gov
Use of Greener Solvents Utilizing water or other benign solvents; solvent-free conditions.Synthesis in water; mechanochemical grinding without solvent. dtu.dkdntb.gov.ua
Energy Efficiency Employing microwave irradiation to reduce reaction times.Microwave-assisted synthesis of piperazine derivatives. mdpi.comsphinxsai.com
Catalysis Use of heterogeneous or organocatalysts to improve efficiency and reduce waste.Reductive alkylation-cyclization with a Ni-Cu-Cr catalyst; N-(2-Hydroxyethyl)piperazine as an organocatalyst. google.comacs.org

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N-(2-Hydroxyethyl)piperazine, offering insights into its proton and carbon framework, as well as its conformational dynamics.

¹H NMR Spectroscopic Analysis for Structure Elucidation

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms within the N-(2-Hydroxyethyl)piperazine molecule. The spectrum typically displays distinct signals corresponding to the protons of the piperazine (B1678402) ring and the hydroxyethyl (B10761427) side chain. semanticscholar.orgnih.gov In a common solvent like deuterated chloroform (B151607) (CDCl₃), the methylene (B1212753) protons on the piperazine ring appear as multiplets, while the protons of the hydroxyethyl group give rise to characteristic triplet signals. chemicalbook.com The integration of these signals confirms the correct proton count for each group.

Table 1: Representative ¹H NMR Chemical Shifts for N-(2-Hydroxyethyl)piperazine in CDCl₃ chemicalbook.com

Assignment Chemical Shift (ppm) Multiplicity
-CH₂-OH 3.637 Triplet
-CH₂-N (side chain) 2.895 Triplet
Piperazine ring protons 2.52 Multiplet

Note: Chemical shifts can vary slightly depending on solvent and concentration.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in N-(2-Hydroxyethyl)piperazine produces a distinct signal, confirming the molecular structure. semanticscholar.orgnih.gov The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, the carbon atom bonded to the hydroxyl group (-CH₂OH) is typically observed further downfield compared to the other aliphatic carbons due to the deshielding effect of the oxygen atom.

Table 2: Typical ¹³C NMR Chemical Shifts for N-(2-Hydroxyethyl)piperazine chemicalbook.comguidechem.com

Assignment Chemical Shift (ppm)
-C H₂-OH ~59-61
-C H₂-N (side chain) ~53-55

Note: Values are approximate and can vary based on experimental conditions.

Temperature-Dependent NMR for Conformational Studies

The piperazine ring is not static; it exists in a dynamic equilibrium between different chair conformations. Temperature-dependent NMR spectroscopy is a powerful tool used to study this conformational behavior. rsc.org By recording NMR spectra at various temperatures, researchers can observe changes in the signals that relate to the rate of ring inversion. researchgate.net

At room temperature, the interconversion between chair conformers is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. rsc.org However, as the temperature is lowered, this interconversion slows down. researchgate.net At a sufficiently low temperature (the coalescence temperature), the single averaged signal broadens and eventually splits into two distinct signals, representing the now-distinguishable axial and equatorial protons. rsc.orgresearchgate.net From the coalescence temperature, it is possible to calculate the activation energy barrier (ΔG‡) for the ring inversion process, providing quantitative insight into the molecule's flexibility. rsc.org Studies on related piperazine derivatives show that these energy barriers are typically in the range of 56 to 80 kJ mol⁻¹. rsc.org

Ga(3+)-Induced NMR Shifts for Complexation

The interaction of N-(2-Hydroxyethyl)piperazine with metal ions can be investigated using NMR spectroscopy. When a metal ion such as gallium(III) (Ga³⁺) is introduced into a solution of the compound, it can form a complex. This complexation is often studied using HEPES buffer, which has the N-(2-Hydroxyethyl)piperazine moiety as part of its structure. nih.gov The binding of the Ga³⁺ ion to the piperazine molecule induces changes in the local electronic environment, which are observable as shifts in the positions of the ¹H NMR signals. nih.govresearchgate.net Specifically, the putative chelation of Ga³⁺ by the hydroxyl group and the adjacent nitrogen atom of the piperazine ring causes noticeable downfield shifts in the signals of the nearby protons. nih.gov This phenomenon, known as coordination-induced shift, provides clear evidence of metal-ligand binding sites and helps to elucidate the structure of the resulting metal complex in solution. nih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that provides information about the mass, and thus the molecular formula, of a compound.

High-Resolution Mass Spectrometry (HRMS) for Compound Identity and Purity

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular mass of N-(2-Hydroxyethyl)piperazine and its derivatives, which serves to confirm their identity and purity. semanticscholar.orgnih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental composition. acs.org

For N-(2-Hydroxyethyl)piperazine, the protonated molecule ([M+H]⁺) is often observed. The experimentally measured mass is compared to the theoretically calculated mass for the expected molecular formula (C₆H₁₅N₂O⁺). Agreement between these values provides strong evidence for the correct compound structure. nih.gov

Table 3: HRMS Data for the Protonated N-(2-Hydroxyethyl)piperazine Molecule

Ion Calculated m/z for [C₆H₁₅N₂O]⁺ Observed m/z

The observed m/z is an exemplary value and will vary slightly between instruments and experiments.

Mass Spectrometry in Complexation Studies

Mass spectrometry (MS) is a critical tool for confirming the formation and determining the stoichiometry of complexes involving N-(2-Hydroxyethyl)piperazine. This technique identifies molecules based on their mass-to-charge ratio (m/z), providing direct evidence of complexation.

In studies of heterobimetallic derivatives, electron ionization mass spectrometry (EI-MS) has been used to characterize complexes of 4-(2-hydroxyethyl)piperazine-1-carbodithioic acid with tin (IV) and palladium (II). For instance, the mass spectrum of a complex with the formula [R2(Cl)SnL]PdCl2 (where L is the piperazine derivative) did not show the molecular ion peak. Instead, fragmentation patterns were analyzed. A primary fragmentation involved the loss of an ethoxide ion, yielding a fragment at m/z = 604, followed by the elimination of PdCl2 and butene molecules to produce a fragment at m/z = 361. tandfonline.com

Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for studying non-covalent complexes in solution. It has been employed to evaluate the binding of N-(2-Hydroxyethyl)piperazine derivatives to biological macromolecules. For example, a disubstituted anthracene (B1667546) derivative featuring two N-(2-Hydroxyethyl)piperazine units was shown to selectively bind to G-quadruplex DNA. ESI-MS experiments confirmed the formation of a 2:1 ligand-to-DNA complex, and the data was used to calculate a dissociation constant (Kd) of 0.69 x 10⁻⁶ M. mdpi.com

Furthermore, mass spectrometry has provided clear evidence for the formation of iron complexes. Analysis of solutions containing a derivative of N-(2-Hydroxyethyl)piperazine and FeCl3 revealed molecular ion peaks corresponding to L2-Fe³⁺ (m/z: 975) and L3-Fe³⁺ (m/z: 1434, 1435) complexes, where 'L' represents the ligand molecule. nih.gov Similarly, in studies involving gallium-68 (B1239309) radiolabeling, a by-product was identified as a [⁶⁸Ga]Ga(HEPES) complex through chromatographic comparison with its nonradioactive counterpart, demonstrating the chelating ability of the related compound HEPES (N-2-hydroxyethylpiperazine-N'-2-ethanesulfonic acid). nih.govresearchgate.net

Table 1: Selected Mass Spectrometry Data for N-(2-Hydroxyethyl)piperazine Complexes

Complex/Fragment Analytical Method m/z Value Observation
[C₁₃H₂₅N₂PdS₂SnCl₃]⁺ EI-MS 604 Fragment from a Sn(IV)/Pd(II) complex after loss of an ethoxide ion. tandfonline.com
[C₇H₁₄ClN₂OS₂Sn]⁺ EI-MS 361 Fragment from a Sn(IV)/Pd(II) complex after loss of PdCl₂ and butene. tandfonline.com
Ligand₂-Fe³⁺ Complex MS 975 Evidence of a 2:1 ligand-to-iron complex formation. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific bond vibrations, such as stretching and bending. scienceready.com.au For N-(2-Hydroxyethyl)piperazine and its derivatives, IR spectra provide key information about the hydroxyl, amine, and piperazine ring structures.

The IR spectrum of N-(2-Hydroxyethyl)piperazine typically shows a broad O-H stretching band in the region of 3350-3200 cm⁻¹. The N-H stretching vibration of the secondary amine in the piperazine ring often appears in a similar region, sometimes overlapping with the O-H band. masjaps.comresearchgate.net C-H stretching vibrations from the ethyl and piperazine ring methylene groups are observed around 2950-2820 cm⁻¹. masjaps.com

Upon complexation with metal ions or formation of salts, significant shifts in these vibrational frequencies occur, indicating the coordination of the functional groups to the metal center. For example, in metal complexes, the coordination of the piperazine nitrogen atoms is confirmed by changes in the C-N stretching bands. masjaps.com In a study of a lead(II) complex, (C₆H₁₆N₂O)PbCl₄, vibrational modes were analyzed using both IR and Raman spectroscopy to fully characterize the structure. core.ac.ukcsic.es The IR spectra of N-(2-hydroxyethyl)piperazinium dinitrate showed that intermolecular interactions lowered the symmetry of the nitrate (B79036) ions from D₃h to C₂v or Cₛ. researchgate.net

Table 2: Characteristic IR Absorption Bands for N-(2-Hydroxyethyl)piperazine and Derivatives

Functional Group Bond Typical Wavenumber (cm⁻¹) Notes
Hydroxyl Group O-H stretch 3356–3351 Often broad; can overlap with N-H stretch. masjaps.com
Amine Group N-H stretch ~3260 May be obscured by the O-H band. redalyc.org
Methylene Groups C-H stretch 2951–2827 Characteristic of the piperazine ring and ethyl chain. masjaps.com
Carbonyl Group (in derivatives) C=O stretch 1651–1624 Observed in derivatives like carbodithioates. masjaps.com
Carbon-Nitrogen C-N stretch ~1339 Shift upon complexation indicates nitrogen coordination. redalyc.org

UV-Vis Spectroscopy for Electronic Transitions and Complex Formation

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, providing information about electronic transitions within a molecule. For N-(2-Hydroxyethyl)piperazine, which lacks extensive conjugation, absorptions typically occur in the UV region and are not particularly strong. However, this technique becomes very powerful for studying the formation of its metal complexes, as coordination often leads to the appearance of new, intense absorption bands.

For example, the formation of an iron(III) complex with a quinolinol derivative of N-(2-Hydroxyethyl)piperazine was monitored by UV-Vis spectroscopy. The complexation was pH-dependent, with a shift in the maximum absorption wavelength (λmax) from 647 nm at pH 3.76 to 580 nm at pH 7.4, indicating the formation of different complex species. nih.gov The increase in absorbance intensity at neutral pH suggested that complex formation is favored under these conditions. nih.gov

In another study, a lead(II) complex with N-(2-Hydroxyethyl)piperazine, (C₆H₁₆N₂O)PbCl₄, exhibited two absorption bands at 250 and 290 nm in the solid state. core.ac.ukcsic.es For a different system, a bis[N-(2-hydroxyethyl)piperazine-1,4-diium] tetrakis(hydrogen oxalate) trihydrate crystal was found to be transparent in the UV and visible regions, with a lower cutoff wavelength of 212 nm. scispace.comresearchgate.net

Table 3: UV-Vis Absorption Data for N-(2-Hydroxyethyl)piperazine Complexes

Compound/Complex λmax (nm) Conditions Observation
Fe(III)-Ligand Complex 647 pH 3.76 Indicates complex formation. nih.gov
Fe(III)-Ligand Complex 580 pH 7.4 Shift in λmax and increased intensity suggests favored formation at neutral pH. nih.gov
(C₆H₁₆N₂O)PbCl₄ 250, 290 Solid State Optical property investigation. core.ac.ukcsic.es

X-ray Diffraction (XRD) for Solid-State Structure

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Several crystal structures containing the N-(2-Hydroxyethyl)piperazine moiety have been resolved, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of N-(2-hydroxyethyl)piperazinium dinitrate revealed that the piperazine ring adopts a chair conformation. researchgate.net In another complex, bis(N-(2-hydroxyethyl)piperazine-1,4-diium) tetrakis(hydrogen oxalate) trihydrate, the molecular structure is formed by cations of the protonated piperazine derivative, oxalate (B1200264) anions, and water molecules. These components are held together by an extensive three-dimensional network of N–H⋯O, C–H⋯O, and O–H⋯O hydrogen bonds. scispace.com

A lead(II) complex, (C₆H₁₆N₂O)PbCl₄, was found to crystallize in the triclinic space group P-1. Its structure consists of one-dimensional polymeric chains of PbCl₄O octahedra, which are interconnected by O-H···Cl hydrogen bonds to form inorganic layers. The protonated organic cations are situated between these layers, linking them through N-H···Cl and C-H···Cl hydrogen bonds. core.ac.ukcsic.es

Table 4: Selected X-ray Diffraction Data for N-(2-Hydroxyethyl)piperazine Compounds

Compound Crystal System Space Group Key Structural Features
(C₆H₁₆N₂O)PbCl₄ Triclinic P-1 1-D polymeric chains of PbCl₄O octahedra; extensive H-bonding. core.ac.ukcsic.es
[C₆H₁₆N₂O]₂(HC₂O₄)₄·3H₂O Triclinic P1 3-D network formed by cations, anions, and water via H-bonds. scispace.com

Thermal Analysis Techniques (e.g., TGA, DTA, DSC)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are used to study the effect of heat on materials. TGA measures changes in mass with temperature, while DTA and DSC measure temperature differences and heat flow, respectively, providing information on phase transitions and decomposition. rcet.org.inscribd.com

The thermal properties of various metal complexes of N-(2-Hydroxyethyl)piperazine derivatives have been investigated. For Cd(II) and Hg(II) complexes with N,N'-bis(2-hydroxyethyl)piperazine, TGA/DTA showed that the Cd(II) complex was stable up to 246 °C, while the Hg(II) complex was stable up to 117 °C. The thermal analysis confirmed the decomposition patterns, involving the release of ligands and the formation of metal salts. masjaps.com

In the study of heterobimetallic Sn(IV) and Pd(II) complexes, thermogravimetric analysis was used alongside spectroscopic techniques for full characterization. tandfonline.com For the compound bis[N-(2-hydroxyethyl)piperazine-1,4-diium] tetrakis(hydrogen oxalate) trihydrate, the DSC curve indicated that the crystal is thermally stable up to 330 K (57 °C). scispace.comresearchgate.net Similarly, DSC analysis of the lead complex (C₆H₁₆N₂O)PbCl₄ showed it to be stable at temperatures below its melting point. core.ac.ukcsic.es

Table 5: Thermal Analysis Data for N-(2-Hydroxyethyl)piperazine Compounds

Compound Technique Key Finding
[Cd(sac)₂(bheppz)]n TGA/DTA Stable up to 246 °C. masjaps.com
[Hg(sac)₂(bheppz)]n TGA/DTA Stable up to 117 °C. masjaps.com
[C₆H₁₆N₂O]₂(HC₂O₄)₄·3H₂O DSC Thermally stable up to 330 K (57 °C). scispace.comresearchgate.net

Complexation Chemistry and Coordination Studies

Metal Ion Complexation Equilibria

The study of complex formation equilibria in solution is crucial for understanding the behavior of ligands like N-(2-Hydroxyethyl)piperazine in the presence of metal ions. These studies typically determine the stoichiometry and stability of the complexes formed.

Potentiometric titration is a widely used technique to investigate metal-ligand equilibria in solution. By measuring the pH of a solution containing the ligand and a metal ion as a function of added standard base, the formation constants of the resulting complexes can be determined.

Studies on N,N′-bis(2-hydroxyethyl)piperazine have revealed its complex-forming capabilities with a range of metal ions. researchgate.net Potentiometric measurements conducted at 25°C in a 0.10 mol dm⁻³ NaCl medium indicate the formation of [ML]²⁺/³⁺ and protonated [M(HL)]³⁺/⁴⁺ species with ions such as alkaline-earth(II), praseodymium(III), nickel(II), copper(II), and zinc(II). researchgate.net The interaction of the closely related biological buffer, N-(2-hydroxyethyl)piperazine-N'-2-ethanesulfonic acid (HEPES), with Cu(II) has also been studied potentiometrically, demonstrating the formation of a CuL⁺ complex with a stability constant (logβ) of 3.22. researchgate.net

For palladium(II) complexes with 1,4-bis(2-hydroxyethyl)piperazine (BHEP), potentiometric studies have been employed to investigate the stoichiometry and stability of complexes formed with amino acids, peptides, and DNA constituents. tandfonline.com These studies are often complemented by other techniques like spectroscopy to fully characterize the species in solution. tandfonline.com

The following table summarizes the stability constants for metal complexes with a derivative of N-(2-Hydroxyethyl)piperazine, N,N′-bis((3-hydroxy-4-pyron-2-yl)methyl)-1,4-piperazine (L1), determined through potentiometric titrations.

Specieslogβ
[Cu(L1)]14.0(1)
[Cu(H-1L1)]⁻5.56(9)
[Cu(H-2L1)]²⁻-4.48(9)
[Zn(L1)]9.4(1)
[Zn(H-1L1)]⁻0.6(1)
[Zn(H-2L1)]²⁻-9.1(1)
[Co(L1)]8.1(1)
[Co(H-1L1)]⁻-0.5(1)
[Co(H-2L1)]²⁻-10.3(1)

The thermodynamic parameters of complexation, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide deeper insight into the driving forces behind complex formation. These parameters can be determined from the temperature dependence of the stability constants.

For the complexation of divalent transition metal ions (Cu(II), Ni(II), Co(II), Zn(II), and Mn(II)) with various zwitterionic buffers, including derivatives of N-(2-hydroxyethyl)piperazine, thermodynamic studies have been conducted by potentiometry at different temperatures. researchgate.net These studies allow for the calculation of thermodynamic parameters, revealing that the complex formation processes can be spontaneous and driven by both enthalpic and entropic factors. researchgate.netresearchgate.net For instance, studies on the interaction of diethyltin(IV) and divinyltin(IV) with 1-(2-aminoethyl)piperazine (B7761512) showed the formation of 1:1 complexes, and the thermodynamic parameters ΔH° and ΔS° were calculated from the temperature dependence of the equilibrium constants. researchgate.net Similarly, thermodynamic parameters have been derived for complexes of 3-methyl-1-phenyl-{p-[N-(pyrimidin-2-yl)sulfamoyl]phenylazo}-2-pyrazolin-5-one with transition metal ions, indicating that the dissociation process is nonspontaneous, endothermic, and entropically unfavorable. researchgate.net

A thermodynamic model for the N-(2-Hydroxyethyl)piperazine-H₂O-CO₂ system was developed to predict CO₂ cyclic capacity and the heat of reaction, highlighting the industrial relevance of understanding these thermodynamic properties. frontiersin.org

The table below presents thermodynamic data for the complexation of various metal ions with N,N'-bis(2-hydroxyethyl)taurine, a related ligand, which illustrates the typical parameters measured.

Metal Ionlog K-ΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
Co(II)----
Ni(II)----

Speciation diagrams, which plot the percentage of each metal-containing species as a function of pH, are powerful tools for visualizing complexation equilibria. These diagrams are generated from potentiometrically determined stability constants.

For palladium(II) complexes with 1,4-bis(2-hydroxyethyl)piperazine (BHEP) and other bio-relevant ligands, concentration distribution diagrams of the various species formed have been evaluated. tandfonline.com These diagrams show how the relative concentrations of free metal ions, simple complexes, and protonated or hydrolyzed species change with pH. tandfonline.com Similarly, speciation diagrams for copper(II) and zinc(II) complexes with related peptide ligands have been used to illustrate the dominant species at different pH values. dtu.dk For example, in the copper(II)-tren3pyr system, speciation diagrams show that complex formation starts at pH 2, and the Cu(tren3pyr) species becomes dominant around pH 7. rsc.org

The speciation of N,N'-piperazine-dipropionic acid (PDPA) has also been studied, with diagrams showing that the monoprotonated form (LH⁻) is the dominant species between pH 5.5 and 7.5. academie-sciences.fr This type of analysis is crucial for predicting which complex will be prevalent under specific pH conditions, which is particularly important in biological and environmental systems.

Specific Metal Ion Interactions

The interaction of N-(2-Hydroxyethyl)piperazine is not uniform across all metal ions; specific cations exhibit distinct coordination behaviors.

Potentiometric studies have confirmed the complexation of N,N′-bis(2-hydroxyethyl)piperazine with alkaline-earth(II) ions. researchgate.net The formation of [ML]²⁺ and [M(HL)]³⁺ species was indicated in these studies. researchgate.net Furthermore, piperazine (B1678402) derivatives can be functionalized to act as agents for controlling alkaline earth metal ions, for instance, in preventing scale formation. google.com The binding properties of maltol-based ligands incorporating a piperazine unit towards alkaline-earth cations have also been investigated, showing that the nature of the complexes can be influenced by these hard cations. mdpi.com

The complexation equilibria between N,N′-bis(2-hydroxyethyl)piperazine and praseodymium(III) ions have been investigated using potentiometric techniques. researchgate.net The study, conducted over a pH range of 2.4-9.6, revealed the formation of the species [PrL]³⁺ and the protonated complex [Pr(HL)]⁴⁺. researchgate.net This demonstrates the capacity of the piperazine derivative to coordinate with lanthanide ions, which is of interest for applications in areas such as separation chemistry and medical imaging.

Nickel(II) Ions

The interaction between Nickel(II) ions and N-(2-hydroxyethyl)piperazine or its buffering form, HEPES, is generally considered to be weak. This is evidenced by the widespread use of HEPES as a "non-coordinating" buffer in studies of Nickel(II) complexation with other ligands, such as proteins and paramagnetic agents. oup.comresearchgate.netd-nb.info For instance, thermodynamic studies of Ni(II) binding to proteins and the characterization of Ni(II)-based paraCEST agents have been successfully conducted in HEPES buffer, indicating that the buffer itself does not significantly compete for the metal ion. oup.comresearchgate.net While this implies a low stability constant for any Ni(II)-HEPES complex that may form, specific thermodynamic data for the direct complexation of Ni(II) with N-(2-hydroxyethyl)piperazine were not prominently available in the surveyed literature.

Copper(II) Ions

Unlike Nickel(II), Copper(II) ions show a more significant interaction with N-(2-hydroxyethyl)piperazine-N'-2-ethanesulfonic acid (HEPES). Combined potentiometric and spectroscopic studies have demonstrated that HEPES, often labeled as "non-coordinating," does form a complex with Cu(II). Research has identified the formation of a CuL⁺ species with a stability constant of logβ = 3.22.

This complexation is significant enough that at typical buffer concentrations (e.g., 100 mM at pH 7.4), the presence of HEPES can increase the apparent binding constant of another ligand for Cu(II) by a factor of 80. Above pH 6, the Cu(II)-HEPES complex tends to undergo alkaline hydrolysis, which can lead to the precipitation of copper(II) hydroxide. Furthermore, kinetic studies have shown that HEPES can be oxidized by Cu(II), a reaction that proceeds much faster than the oxidation of simpler alcohols like ethanol, suggesting a specific interaction that facilitates the redox process. acs.org

Zinc(II) Ions

The complexation of Zinc(II) ions with HEPES has been characterized through potentiometric titrations across various temperatures. These studies reveal the formation of several species, including a normal binary complex [Zn(HEPES)]²⁺, as well as protonated and hydroxo complexes. The formation constants and thermodynamic parameters (enthalpy ΔH and entropy ΔS) have been determined, providing insight into the nature of the binding. ekb.eg

Complex SpeciesFormation Constant (log K) at 298 KΔH (kJ/mol)ΔS (J/mol·K)
[Zn(HEPES)]²⁺2.591.15 x 10⁴86.08
[Zn(HEPES)(OH)]⁺9.071.84 x 10⁴235.19
[Zn(HEPES)(OH)₂]18.421.89 x 10⁴344.91
[Zn(H)(HEPES)]³⁺3.39-3.53 x 10⁴-53.49

Table 1: Thermodynamic data for the complexation of Zn(II) with HEPES at 298 K (25 °C) and an ionic strength of 0.1 mol/L KNO₃. Data sourced from reference ekb.eg.

Cadmium(II) Ions

Similar to zinc, Cadmium(II) also forms complexes with HEPES in aqueous solutions. Potentiometric studies have been employed to determine the stability constants and thermodynamic parameters for these interactions. ekb.eg The data show that Cd(II) forms a series of complexes, including the primary [Cd(HEPES)]²⁺ species and various hydroxo-complexes. ekb.eg

The formation of the [Cd(HEPES)]²⁺ complex is an endothermic process, driven by a favorable positive entropy change, analogous to the zinc system. ekb.eg The stability constants for cadmium complexes are generally lower than those for the corresponding zinc complexes, which is a typical trend observed in coordination chemistry. These findings are crucial for studies involving cadmium toxicity or the use of cadmium probes in biological systems buffered with HEPES, as the buffer itself can sequester the metal ion. ekb.egrsc.org

Complex SpeciesFormation Constant (log K) at 298 KΔH (kJ/mol)ΔS (J/mol·K)
[Cd(HEPES)]²⁺2.191.34 x 10⁴86.99
[Cd(HEPES)(OH)]⁺8.282.21 x 10⁴231.54
[Cd(HEPES)(OH)₂]17.012.28 x 10⁴398.92

Table 2: Thermodynamic data for the complexation of Cd(II) with HEPES at 298 K (25 °C) and an ionic strength of 0.1 mol/L KNO₃. Data sourced from reference ekb.eg.

Gallium(III) Ions in Radiolabeling Processes (HEPES)

In the field of nuclear medicine, HEPES buffer plays a crucial and active role in the radiolabeling of targeting molecules with Gallium-68 (B1239309) (⁶⁸Ga). mdpi.comnih.gov The complexation of Ga(III) requires mildly acidic conditions (pH 3.5-5.5) to prevent its hydrolysis into insoluble colloids. rsc.org Spectroscopic, radiochemical, and theoretical studies have confirmed that HEPES acts as a weak but competitive chelator for Ga(III). mdpi.com

The interaction is significant enough to prevent the hydrolysis of Ga(III), thereby keeping it available for complexation with the primary chelator conjugated to the radiopharmaceutical. It has been proposed that the chelation of Ga(III) by HEPES occurs through coordination with the hydroxyl group and the adjacent nitrogen atom of the piperazine ring. This interaction can sometimes lead to the formation of a [⁶⁸Ga]Ga(HEPES) complex as a byproduct, especially at low concentrations of the primary chelating agent. mdpi.com The superior performance of HEPES compared to other buffers like acetate (B1210297) in many ⁶⁸Ga-labeling procedures is attributed to this weak chelating effect. mdpi.comnih.gov

Ligand Conformation and Metal Coordination Modes

The structural versatility of N-(2-hydroxyethyl)piperazine allows it to adopt several conformations and coordination modes when interacting with metal ions.

Ligand Conformation: In numerous crystallographic studies of metal complexes involving a piperazine or N-substituted piperazine moiety, the six-membered piperazine ring predominantly adopts a stable chair conformation . oup.comekb.egscispace.comulpgc.es This conformation minimizes steric strain within the ring. The N-(2-hydroxyethyl) substituent can orient itself in either an axial or equatorial position relative to the ring, with the equatorial position being generally favored to reduce steric hindrance.

Metal Coordination Modes: N-(2-hydroxyethyl)piperazine can coordinate to metal centers in several ways:

Monodentate Coordination: The ligand can bind to a metal ion through one of the piperazine nitrogen atoms. This has been observed in a cadmium(II) complex where a piperazine molecule occupies an apical position in a distorted square-pyramidal geometry. oup.comekb.eg In this mode, the hydroxyethyl (B10761427) group does not participate in coordination to the primary metal center but may be involved in hydrogen bonding within the crystal lattice. oup.com An alternative monodentate coordination has been seen in a lead(II) complex, where the ligand binds solely through the oxygen atom of the hydroxyethyl group.

Bidentate Chelation: The ligand can act as a bidentate chelator, coordinating to a single metal center through both a piperazine nitrogen atom and the oxygen atom of the hydroxyethyl group. This forms a stable five-membered chelate ring. This N,O-chelation is the proposed mode of interaction for Ga(III) in HEPES complexes used in radiolabeling. mdpi.com

Bridging Ligand: The piperazine moiety can act as a bridge between two metal centers. This is common in the formation of coordination polymers. In this mode, the two nitrogen atoms of the piperazine ring each coordinate to a different metal ion. This has been proposed for polymeric complexes of Cd(II) and Hg(II) containing the related N,N'-bis(2-hydroxyethyl)piperazine ligand. masjaps.com

The specific mode of coordination is dependent on factors such as the metal-to-ligand ratio, the nature of the metal ion and counter-ions, and the crystallization conditions.

Bridging Ligand Behavior

N-(2-Hydroxyethyl)piperazine is capable of acting as a bridging ligand, a molecule that connects two or more metal centers, which leads to the formation of polynuclear complexes. This bridging action is primarily facilitated by the two nitrogen atoms within the piperazine ring. The flexible nature of the piperazine ring allows it to adopt different conformations, such as chair and boat forms, to effectively bridge metal ions.

In some instances, the oxygen atom of the hydroxyethyl group can also participate in coordination, creating more intricate polynuclear structures. For example, in a palladium(II) complex, N-(2-Hydroxyethyl)piperazine acts as a bridging ligand to form a binuclear complex. tandfonline.comfigshare.com Similarly, it has been observed to form polymeric structures with cadmium(II) and mercury(II) by coordinating through both its nitrogen and oxygen donor atoms. masjaps.com The formation of these bridged complexes is influenced by factors like the metal-to-ligand ratio and the specific metal ion involved. Hydrogen bonding involving the hydroxyl group can further stabilize the resulting crystal structures.

A study on a lead(II) complex revealed that N-(2-Hydroxyethyl)piperazine can form one-dimensional polymeric chains where it coordinates to the metal center. csic.es Another example is a copper(II) acetate complex which has a polymeric structure facilitated by five-coordinated copper atoms, where the piperazine-containing ligand plays a crucial role. scispace.com

The following table provides examples of metal complexes where N-(2-Hydroxyethyl)piperazine or its derivatives exhibit bridging behavior.

Metal IonComplex TypeBridging Details
Palladium(II)BinuclearForms a complex with the formula [(H₂O)(BHEP)Pd(Bip)Pd(BHEP)(H₂O)]⁴⁺, where BHEP is 1,4-bis(2-hydroxyethyl)piperazine and Bip is 4,4'-bipiperidine. tandfonline.comfigshare.com
Lead(II)Polymeric ChainForms 1-D polymeric chains of PbCl₄O octahedra. csic.es
Cadmium(II)PolymericProposed to act as a bridging ligand via its nitrogen and oxygen donor atoms. masjaps.com
Mercury(II)PolymericSuggested to act as a bridging ligand through its nitrogen and oxygen atoms. masjaps.com
Copper(II)PolymericForms a polymeric structure with five-coordinated copper atoms. scispace.com

Effect of N-(2-Hydroxyethyl)piperazine and its Derivatives on Trace Metal Speciation in Biological Systems

The speciation of trace metals, which refers to their distribution among different chemical forms, is a critical factor in their bioavailability and potential toxicity within biological systems. nih.gov N-(2-Hydroxyethyl)piperazine and its derivatives, often used in buffer solutions like HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), can significantly influence this speciation by interacting with metal ions. nih.govuminho.pt

These compounds can act as chelators, forming complexes with trace metal ions. This complexation can alter the concentration of free (hydrated) metal ions, which are often the most biologically active and toxic forms. nih.gov For instance, HEPES has been shown to form complexes with gallium-68, which can compete with other chelators in radiolabeling reactions. nih.gov Theoretical and spectroscopic studies suggest that the chelation of Ga³⁺ by HEPES likely involves the hydroxyl group and an adjacent nitrogen atom of the piperazine ring. nih.gov

The interaction between these piperazine derivatives and metal ions is dependent on factors such as pH and the concentration of both the metal and the ligand. nih.govnih.gov The formation of metal-buffer complexes can affect the outcome of in vitro biological studies by altering the availability of essential or toxic trace metals to cells. nih.govup.ptup.ptmedchemexpress.com For example, the copper-complexing capacity of N-(2-hydroxyethyl)piperazine-N'-2-hydroxypropanesulfonic acid (HEPPSO), a derivative, has been studied to understand its potential impact on trace metal speciation. nih.gov

It is important to consider that even weak interactions can have a significant effect. For example, HEPES forms a relatively weak complex with silver(I), but at the concentrations typically used in biological buffers, this can still have a non-negligible effect on the thermodynamics of silver binding to other molecules. mdpi.com The surfactant properties of some of these buffers can also potentially enhance the transport of metal complexes across cell membranes. psu.edu

The table below summarizes the stability constants for complexes of some N-(2-Hydroxyethyl)piperazine derivatives with copper(II), providing a quantitative measure of their interaction.

LigandMetal IonLog β (Overall Stability Constant)
N-(2-hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid) (HEPPSO)Copper(II)log β₁₁₀ = 4.29
N-(2-hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid) (HEPPSO)Copper(II)log β₁₂₀ = 8.35

*Data from a study determining global stability constants (log βabc) for copper(II)-buffer complexes, where βabc corresponds to the equilibrium: aCu²⁺ + bL⁻ + cH⁺ ⇌ (CuₐLₙHₙ)²ᵃ⁻ᵇ⁺ᶜ. nih.gov

Applications in Advanced Materials Science

Polymer Chemistry and Specialty Polymer Synthesis

N-(2-Hydroxyethyl)piperazine is extensively used as an intermediate in polymer chemistry and the synthesis of specialty polymers. chemimpex.com It can function as a monomer, a curing agent, or a catalyst in the production of various polymeric materials. ontosight.aimallakchemicals.com Its incorporation into polymer chains can enhance properties such as thermal stability, chemical resistance, and mechanical strength. The compound is particularly valuable in the manufacturing of polyurethanes, epoxy resins, and synthetic fibers. ontosight.aimallakchemicals.com

In the realm of coatings, adhesives, and sealants, N-(2-Hydroxyethyl)piperazine plays a pivotal role in creating formulations with superior performance characteristics. chemimpex.comdhalopchemicals.com When used as a curing agent or an additive in epoxy and polyurethane systems, it contributes to the development of materials with enhanced durability, flexibility, and resistance to environmental degradation. ontosight.aidhalopchemicals.com

Coatings: In coating formulations, N-(2-Hydroxyethyl)piperazine can improve adhesion to substrates and enhance the corrosion resistance of the protective film. fscichem.com Its presence in the polymer matrix can lead to a more cross-linked and robust coating, capable of withstanding harsh chemical environments and mechanical stress. dhalopchemicals.comspecialchem.com

Adhesives and Sealants: For adhesives and sealants, the incorporation of N-(2-Hydroxyethyl)piperazine can improve bonding strength and impact resistance. dhalopchemicals.com The flexibility imparted by the hydroxyethyl (B10761427) group helps to dissipate stress and maintain adhesion under dynamic loading conditions. chemimpex.com

A summary of the enhanced properties of coatings and adhesives containing N-(2-Hydroxyethyl)piperazine is presented below:

ApplicationProperty EnhancementContributing Factor
Coatings Increased durability, flexibility, and corrosion resistance. chemimpex.comdhalopchemicals.comfscichem.comActs as a building block for specialty polymers. chemimpex.com
Adhesives & Sealants Improved bonding strength and impact resistance. dhalopchemicals.comFunctions as an intermediate in polyurethane catalyst and surfactant manufacturing. mallakchemicals.com

Surfactant Development and Formulation

N-(2-Hydroxyethyl)piperazine is a key intermediate in the synthesis of various surfactants. chemimpex.commallakchemicals.com Its amphiphilic nature, arising from the combination of the hydrophilic hydroxyethyl group and the more hydrophobic piperazine (B1678402) ring, makes it a suitable precursor for creating both non-ionic and amphoteric surfactants. These surfactants are utilized in a range of products, including cleaning agents and personal care items, where they aid in the removal of dirt and oils. chemimpex.comfscichem.com The use of N-(2-Hydroxyethyl)piperazine in surfactant synthesis can lead to products with excellent surface tension reduction capabilities. fscichem.com

Corrosion Inhibitor Development

The ability of N-(2-Hydroxyethyl)piperazine to form protective films on metal surfaces makes it an effective corrosion inhibitor in various industrial settings. chemimpex.comnbinno.com It is commonly added to cooling water systems and other industrial process fluids to prevent the oxidation of metals and extend the lifespan of equipment. nbinno.com The nitrogen atoms in the piperazine ring can adsorb onto the metal surface, creating a barrier that isolates the metal from corrosive elements in the environment. fscichem.com

Research has demonstrated the effectiveness of N-(2-Hydroxyethyl)piperazine and its derivatives in protecting metals like steel from corrosion.

MetalEnvironmentInhibition Efficiency
Mild Steel1 M HCl93.8% (at 5 x 10-3 M)
Carbon SteelCO2-saturated brine>90%

Drug Delivery Systems

In the pharmaceutical field, N-(2-Hydroxyethyl)piperazine and its derivatives are explored for their potential in creating advanced drug delivery systems. chemimpex.com The biocompatibility and pH-responsive nature of polymers derived from this compound make them suitable candidates for encapsulating and controlling the release of therapeutic agents. The presence of the piperazine moiety can be particularly useful for designing systems that respond to changes in physiological pH, allowing for targeted drug release. For instance, its derivatives have been investigated in transdermal drug delivery systems, where they can act as counter-ions to enhance the permeation of active pharmaceutical ingredients through the skin. mdpi.com The hydroxyethyl group can also improve the solubility and bioavailability of certain drugs.

Stabilizing Agent in Formulations

N-(2-Hydroxyethyl)piperazine and its derivatives, such as HEPES (N-(2-hydroxyethyl)piperazine-N'-(2-ethanesulfonic acid)), are widely used as buffering agents to maintain stable pH levels in a variety of formulations. chemimpex.compubcompare.ai This is crucial in biochemical research, cell culture media, and cosmetic and pharmaceutical preparations, where pH control is vital for the stability and efficacy of the product. chemimpex.comchemimpex.com HEPES, for example, is valued for its ability to maintain a physiological pH, its low toxicity, and its minimal interference with biological reactions. chemimpex.com Beyond pH buffering, some derivatives have also been found to act as antioxidants, further contributing to the stability of complex biochemical reactions. pubcompare.ai

Research in Pharmaceutical and Biomedical Sciences

Role as Pharmaceutical Intermediate and Building Block

N-(2-Hydroxyethyl)piperazine is a versatile chemical compound that serves as a crucial intermediate and fundamental building block in the pharmaceutical industry nbinno.comchemimpex.comnbinno.com. Its unique structure, which includes both a piperazine (B1678402) ring and a hydroxyl group, provides a valuable reactivity profile for the synthesis of complex molecules nbinno.com. This compound is instrumental in the creation of a wide array of drug compounds, particularly those targeting the central nervous system nbinno.comchemimpex.com. Its role as a pharmaceutical synthesis intermediate is indispensable for the production of numerous medications nbinno.comnbinno.com.

N-(2-Hydroxyethyl)piperazine is specifically identified as a hydroxyalkyl-substituted piperazine used in the preparation of neuroleptic (antipsychotic) agents mallakchemicals.comalfachemch.comsfdchem.com. It is a key intermediate in the synthesis of drugs used to treat psychosis, such as fluphenazine (B1673473) xingxinchem.com. The piperazine nucleus is a common feature in various antipsychotic drugs that act on dopamine (B1211576) and serotonin (B10506) receptors nih.gov. A related derivative, 1-[2-(2-Hydroxyethoxy)ethyl]piperazine, serves as a critical intermediate in the synthesis of Quetiapine, a widely used atypical antipsychotic medication nbinno.com.

The application of N-(2-Hydroxyethyl)piperazine extends to the broader development of pharmaceuticals for neurological disorders chemimpex.com. The piperazine heterocycle is a significant structure in medicinal chemistry for creating molecules with a wide range of effects on the nervous system silae.it. Research has explored compositions containing N-(2-hydroxyethyl)piperazine-N'-2-ethane sulfonic acid (HEPES) for potential use in treating neurodegenerative diseases and demyelination injuries google.com. The versatile nature of the piperazine structure allows for modifications to develop new bioactive molecules for various diseases nih.gov.

Derivatives as Radioprotective Agents

There is a significant body of research focused on developing derivatives of 1-(2-hydroxyethyl)piperazine as effective radioprotective agents nih.govresearchgate.netnih.gov. The goal of this research is to create compounds that can mitigate the harmful effects of ionizing radiation, which is a concern in medical treatments and potential nuclear incidents rsc.org. These novel piperazine derivatives have been designed to offer improved safety profiles and potentially higher radioprotective capabilities compared to existing agents like amifostine, whose clinical use is limited by side effects nih.govrsc.org.

Novel this compound derivatives have demonstrated significant radioprotective effects in both laboratory and animal studies nih.govresearchgate.net.

In Vitro Studies: The compounds have been evaluated for their radioprotective effects in human cell lines, such as the MOLT-4 lymphoblastic leukemia cell line, and in peripheral blood mononuclear cells (PBMCs) exposed to gamma radiation nih.govrsc.org. Several derivatives have shown the ability to protect human cells from radiation-induced apoptosis (programmed cell death) while exhibiting low cytotoxicity researchgate.netnih.gov.

In Vivo Studies: The radioprotective properties of these derivatives have also been assessed in murine (mouse) models nih.govresearchgate.net. For instance, one study found that a specific derivative, compound 8, enhanced the survival of mice following whole-body irradiation, indicating its potential value for further research nih.govresearchgate.net.

Table 1: Summary of Radioprotective Effects of Selected N-(2-Hydroxyethyl)piperazine Derivatives

Compound Key Findings Study Type Reference
Compound 6 Demonstrated the most significant in vitro radioprotective effects with minimal cytotoxicity. Identified as a leading candidate with an optimal balance of efficacy and safety. In Vitro (Human Cell Lines) nih.govrsc.org
Compound 3 Showed notable efficacy, particularly in reducing DNA damage (dicentric chromosomes). In Vitro (Human Cell Lines) nih.govrsc.org
Compound 8 Exhibited a radioprotective effect on cell survival in vitro and low toxicity in vivo. Enhanced survival in irradiated mice. In Vitro & In Vivo nih.govresearchgate.net

A key method for quantifying the effectiveness of these radioprotective agents is the dicentric chromosome assay (DCA) nih.govrsc.org. Ionizing radiation can cause severe DNA damage, including double-strand breaks, which can lead to the formation of dicentric chromosomes—aberrant chromosomes with two centromeres nih.govhirosaki-u.ac.jp. The frequency of these dicentrics in peripheral blood lymphocytes is a reliable indicator of radiation exposure and damage hirosaki-u.ac.jp.

Research has shown that derivatives of this compound can effectively mitigate this form of DNA damage. The radioprotective efficacy was quantified by measuring the reduction in dicentric chromosomes after exposure to radiation nih.govrsc.org. Among the synthesized derivatives, Compound 3 was highlighted for its notable efficacy in reducing the formation of dicentric chromosomes, indicating its strong potential to protect against DNA damage from ionizing radiation nih.govrsc.org.

Understanding the relationship between the chemical structure of the N-(2-hydroxyethyl)piperazine derivatives and their radioprotective activity is crucial for designing more effective compounds nih.govmdpi.com. Research has identified several key structural features that influence both efficacy and toxicity:

The this compound Moiety: This core structure appears to be essential for radioprotective activity. Studies have shown that compounds lacking this specific moiety possess increased cytotoxicity and insolubility mdpi.com.

Substitution at the Piperazine Nitrogen: Modifying the secondary amine at the 4-position of the piperazine ring to form a tertiary amine was observed to lower cytotoxicity mdpi.com.

Aromatic Groups: The presence or absence of aromatic moieties significantly impacts the compound's properties. One highly promising derivative, Compound 8, which lacks aromatic groups and consists of two this compound moieties joined by an alkyl linker, was found to be entirely non-toxic and well-soluble while demonstrating radioprotective effects researchgate.netmdpi.com.

Other Substitutions: The addition of a methoxy (B1213986) group was found to reduce radioprotective properties. Conversely, adding a halogen atom (chlorine) to the structure of another derivative resulted in a compound that possessed an in vivo radioprotective effect despite having relatively higher toxicity mdpi.com.

Comparison with Existing Radioprotectors (e.g., Amifostine)

The search for effective radiation countermeasures is critical due to the increasing use of ionizing radiation in medicine and the threat of nuclear incidents. rsc.org While Amifostine is an FDA-approved radioprotective agent, its clinical application is limited by significant side effects. rsc.orgnih.gov Research has focused on developing new agents with improved efficacy and better safety profiles, with derivatives of this compound emerging as promising candidates. rsc.orgrsc.org

A 2024 study detailed the design, synthesis, and evaluation of a series of this compound derivatives aimed at overcoming the limitations of current options like Amifostine. rsc.orgrsc.org These novel compounds were assessed for their ability to protect against radiation-induced damage in human cell lines and were compared directly with Amifostine and its active metabolite, WR1065. rsc.org

The research identified several derivatives with pronounced radioprotective effects. rsc.org Notably, two compounds, designated as compound 3 and compound 6, demonstrated superior safety profiles and effectiveness compared to Amifostine. rsc.orgrsc.org Compound 6, in particular, was highlighted as the lead candidate, showing the most significant radioprotective effects in vitro with minimal cytotoxicity. rsc.org It presented an optimal balance between safety and efficacy. rsc.org Compound 3 also showed significant potential, especially in mitigating DNA damage by reducing the formation of dicentric chromosomes after exposure to ionizing radiation. rsc.orgrsc.org

The findings suggest that these novel this compound derivatives have the potential to be more viable radioprotective agents than Amifostine, offering enhanced safety and possibly greater protective capabilities. rsc.org Earlier research from 2020 also supported the potential of substituted piperazines, with one derivative (compound 8) showing a radioprotective effect on cell survival in vitro and low toxicity in vivo. nih.gov

CompoundRelative Performance MetricKey Findings
Amifostine (WR-2721) Standard ComparatorFDA-approved but with significant clinical limitations due to side effects. rsc.orgrsc.org
WR-1065 Active Metabolite ComparatorActive form of Amifostine used for in vitro comparisons. rsc.org
This compound Derivative (Compound 6) Leading CandidateShowed the most significant radioprotective effects with minimal cytotoxicity; optimal efficacy-safety balance. rsc.orgrsc.org
This compound Derivative (Compound 3) Promising CandidateExhibited notable efficacy in reducing DNA damage (dicentric chromosomes). rsc.orgrsc.org

Derivatives as Enzyme Inhibitors

Carbonic Anhydrase (CA) Inhibitors for Disease Treatment (e.g., Glaucoma, Cancer)

Targeting carbonic anhydrases (CAs) is a therapeutic strategy for several diseases, including glaucoma and cancer. nih.gove-igr.com Piperazine-based compounds have been a focus in the development of potent human carbonic anhydrase (hCA) inhibitors. acs.org A 2022 study expanded on this research by preparing a new series of chiral piperazines featuring a (2-hydroxyethyl) group. nih.gove-igr.com

In these derivatives, the crucial zinc-binding group, a 4-sulfamoylbenzoyl moiety, was attached to one nitrogen atom of the piperazine ring, while the other nitrogen was modified with various alkyl substituents. nih.gove-igr.com The inhibitory activity of these new polar derivatives was tested against four important hCA isoforms: hCA I, II, IV, and IX. nih.gov Carbonic anhydrase inhibitors are used to treat glaucoma by reducing the formation of aqueous humor, which in turn lowers intraocular pressure. taylorandfrancis.com The hCA II and XII isoforms are specific targets for glaucoma treatment, while hCA IX and XII are overexpressed in many cancers, making them validated targets for anticancer therapies. acs.org

The study found that some of the newly synthesized 2-(2-hydroxyethyl)piperazine derivatives exhibited potent inhibitory activity in the nanomolar range. nih.gove-igr.com A number of these compounds showed a preferential inhibition for hCA IX, an isoform highly associated with cancer. nih.gove-igr.com These findings demonstrate the potential of modifying the N-(2-Hydroxyethyl)piperazine scaffold to create potent and selective CA inhibitors for therapeutic use. nih.gov

Cholinesterase Inhibitors

Cholinesterases, which include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system that break down the neurotransmitter acetylcholine. nih.gov Inhibitors of these enzymes are important in managing neurodegenerative diseases. The piperazine chemical structure is recognized for its role in various biological processes and has been incorporated into the design of new cholinesterase inhibitors. nih.gov

Research into piperazine derivatives has shown their potential as effective inhibitors of both AChE and BChE. nih.gov One study reported half-maximal inhibitory concentrations (IC₅₀) for a series of piperazine derivatives in the micromolar range: 4.59–6.48 µM for AChE and 4.85–8.35 µM for BChE. nih.gov

Further studies have explored related structures, such as phenoxyethyl piperidine (B6355638) derivatives, which share a core amine structure. nih.gov It has been noted that an amine, often in a piperidine ring, interacts with the anionic site of the cholinesterase enzyme. nih.gov In one series of compounds, a derivative (compound 5c) containing a piperidinyl moiety was the most potent, with an IC₅₀ value of 0.5 ± 0.05 µM against AChE. nih.govresearchgate.net This highlights the importance of the cyclic amine structure, which is central to N-(2-Hydroxyethyl)piperazine, in designing effective cholinesterase inhibitors. nih.gov

Alpha-Glucosidase and Alpha-Amylase Inhibitors

Alpha-amylase (α-Amy) and alpha-glucosidase (α-Gls) are key digestive enzymes that break down carbohydrates into glucose. nih.gov Inhibiting these enzymes can help manage blood sugar levels, making them important targets in the treatment of type 2 diabetes. nih.govresearchgate.net Heterocyclic compounds, including those based on piperazine, have been investigated as potential inhibitors of these enzymes. nih.gov

Research has demonstrated that sulfonamide derivatives incorporating a piperazine moiety possess excellent inhibitory potential against α-glucosidase. researchgate.net For instance, certain phthalimide-benzenesulfonamide derivatives with a 4-phenylpiperazin structure showed prominent inhibitory activity against yeast α-glucosidase. researchgate.net Molecular docking studies suggest these compounds can bind effectively to the active site of the α-glucosidase enzyme. researchgate.net The inhibition of α-amylase and α-glucosidase is a key strategy in controlling hyperglycemia. nih.gov

The broad utility of the piperazine framework in medicinal chemistry makes it a versatile scaffold for designing new drug candidates with the potential to act on multiple targets. nih.govresearchgate.net

Biological Buffering Applications (e.g., HEPES)

N-(2-Hydroxyethyl)piperazine is the parent compound for HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), a zwitterionic sulfonic acid buffering agent that is widely used in biomedical and biological research. wikipedia.orgchemicalbook.com HEPES is one of the "Good's buffers," a group of buffering agents described in 1966 that are valued for their suitability in biological studies. itwreagents.comsynthesisgene.com

HEPES is particularly effective for buffering in the physiological pH range of 6.8 to 8.2. synthesisgene.comsigmaaldrich.com Its pKa value of 7.55 at 20°C makes it an excellent choice for maintaining the pH of cell culture media. itwreagents.comsigmaaldrich.com Unlike the common sodium bicarbonate buffer system, HEPES does not require a controlled CO₂ atmosphere to maintain a stable pH, making it highly useful when handling cultures outside of an incubator. synthesisgene.comsigmaaldrich.com

Key properties of HEPES as a biological buffer include:

High Solubility: It is readily soluble in water. chemicalbook.com

Membrane Impermeability: It does not get absorbed by cells. chemicalbook.comsigmaaldrich.com

Minimal Metal Ion Binding: It has a negligible effect on the concentration of metal ions in a solution, which is important for enzymes that might be inhibited by metal chelation. wikipedia.org

Chemical and Enzymatic Stability: It is stable and has a limited effect on biochemical reactions. chemicalbook.com

Low UV/Visible Absorbance: It does not interfere with spectrophotometric measurements. chemicalbook.comsigmaaldrich.com

Maintenance of Stable pH in Biological Assays

The primary function of HEPES in biological assays is to maintain a constant and stable pH, which is crucial for the structure and function of proteins and cells. sigmaaldrich.comnih.gov Biological processes are highly sensitive to changes in pH, and metabolic activity in cell cultures tends to cause acidification. nih.gov HEPES provides a high buffering capacity to counteract these changes. itwreagents.comnih.gov

HEPES is frequently added to cell culture media at concentrations of 10 mM to 25 mM to supplement or replace the bicarbonate buffer. itwreagents.comnih.gov This ensures pH stability during various experimental procedures, such as passaging or transfection, which occur outside of a CO₂ incubator. biocompare.com It is used in the culture of various cell lines, including human lymphocytoid cells, HEK293, and RBL-2H3. sigmaaldrich.combiocompare.com The buffer is also used in in vitro degradation studies of materials and to culture embryos. sigmaaldrich.com

However, the use of HEPES is not without considerations. When exposed to ambient light, solutions containing HEPES and riboflavin (B1680620) can produce hydrogen peroxide, which can be toxic to cells. wikipedia.orgvacutaineradditives.com Therefore, it is recommended to keep such solutions in the dark. wikipedia.org Additionally, temperature can affect the pKa of HEPES, which must be considered when working at temperatures other than ambient. hbdsbio.com

PropertyDescriptionRelevance in Biological Assays
pKa (at 20-25°C) ~7.5 wikipedia.orgitwreagents.comProvides optimal buffering capacity in the physiological pH range of 6.8–8.2. itwreagents.comsigmaaldrich.com
Zwitterionic Nature Contains both positive and negative charges. wikipedia.orgsynthesisgene.comContributes to high solubility and minimal interference with biological membranes. chemicalbook.com
CO₂ Independence Maintains pH without a controlled CO₂ environment. synthesisgene.comsigmaaldrich.comAllows for stable pH during experimental manipulations outside of a cell culture incubator. biocompare.com
Metal Ion Binding Negligible wikipedia.orgSuitable for assays involving metal-dependent enzymes. wikipedia.org
Membrane Permeability Impermeable chemicalbook.comsigmaaldrich.comDoes not enter cells, preventing interference with intracellular processes. sigmaaldrich.com

Use in Cell Culture Media

N-(2-Hydroxyethyl)piperazine, primarily in the form of HEPES, is widely utilized as a biological buffer in cell culture media. reagent.co.ukitwreagents.com Its main function is to maintain a stable physiological pH, which is critical for the growth and viability of cells in a laboratory setting. hbdsbio.com

pH Stability : HEPES is effective in maintaining the pH of culture media in a range of 6.8 to 8.2. sigmaaldrich.com This stability is especially advantageous when handling cells outside of a CO2 incubator, as the buffering capacity of HEPES is independent of carbon dioxide levels, unlike traditional bicarbonate buffers. sigmaaldrich.comwikipedia.org

Biocompatibility : It is considered non-toxic to cells and is not absorbed, which is crucial for maintaining cell viability during experiments and storage. sigmaaldrich.com

Concentration : In cell culture applications, HEPES is typically used at a final concentration of 10 to 25 mM. itwreagents.comguidechem.com It can be added as a supplement to media already containing bicarbonate or used as the primary buffering agent. itwreagents.com

Considerations : A notable property of HEPES is its sensitivity to ambient light. When exposed to light, it can catalyze a reaction with riboflavin in the media to produce hydrogen peroxide, a substance toxic to cells due to its oxidizing properties. reagent.co.ukwikipedia.org Therefore, it is recommended to store and use HEPES-containing solutions in the dark whenever possible. reagent.co.uk

The addition of HEPES to culture medium has been shown to support various cell lines, including human lymphocytoid cells, and can enhance certain cellular activities like lysosomal-autophagic processes. sigmaaldrich.com

Table 1: Properties and Applications of HEPES in Cell Culture

Property Description Typical Concentration Key Advantage
Buffering Range 6.8 - 8.2 10-25 mM Maintains stable pH under varying CO2 levels. itwreagents.comsigmaaldrich.comwikipedia.org
Biocompatibility Non-toxic and not absorbed by cells. sigmaaldrich.com 10-25 mM Ensures cell viability during storage and experiments. sigmaaldrich.com
Light Sensitivity Can produce H2O2 when exposed to light. reagent.co.uk N/A Requires storage in dark conditions to prevent cytotoxicity. reagent.co.uk

Protein Purification and Enzyme Assays

The stable buffering capacity of N-(2-hydroxyethyl)piperazine derivatives like HEPES is essential in the fields of proteomics and enzymology.

Protein Purification : HEPES buffer is frequently employed in various protein purification techniques, including ion exchange, affinity, and gel filtration chromatography. It helps maintain a stable pH and ionic environment, which is crucial for preserving the stability and activity of proteins throughout the purification process, preventing denaturation or inactivation. vacutaineradditives.com

Enzyme Assays : In enzyme kinetics and activity assays, maintaining a precise and stable pH is paramount for obtaining accurate and reproducible results. superchemistryclasses.compatsnap.com HEPES is often considered a superior buffer for this purpose because its pKa is near physiological pH and it is not highly sensitive to temperature fluctuations, unlike buffers such as Tris. superchemistryclasses.compatsnap.com Furthermore, HEPES exhibits negligible binding of metal ions, making it an excellent choice for studying enzymes that could be inhibited by metal chelation. wikipedia.org

Tissue Homogenization and Cell Extract Preparation

N-(2-Hydroxyethyl)piperazine-containing buffers are integral to the initial stages of protein and nucleic acid extraction from biological samples.

Maintaining Integrity : During tissue homogenization or cell lysis, the cellular environment is disrupted, releasing various enzymes that can degrade target molecules like proteins. gbiosciences.com Using a well-formulated lysis buffer, often containing HEPES, helps to maintain a stable pH, protecting the integrity and biological activity of the extracted molecules. gbiosciences.comadvancionsciences.com

Applications : HEPES-based buffers are used to prepare extracts from a wide range of tissues, including liver and brain, for subsequent analysis. protocols.ionih.gov For instance, in proteomics studies, the composition of the homogenization buffer is critical for the yield and number of proteins identified. nih.govnih.gov A buffer containing 50 mM HEPES at pH 7.0 has been used in detergent-free preparations of brain tissue homogenates. researchgate.net Similarly, perfusion of liver tissue with a HEPES buffer is a key step in the isolation of primary human hepatocytes. protocols.io These preparations are used for various downstream applications, including Western blotting, immunoprecipitation, and mass spectrometry. sigmaaldrich.comadvancionsciences.com

Antibacterial and Antifungal Potential of Derivatives

The piperazine scaffold, a core component of N-(2-Hydroxyethyl)piperazine, is recognized as a "privileged structure" in medicinal chemistry. nih.gov Its derivatives have been extensively investigated for their broad-spectrum antimicrobial properties.

Researchers have synthesized numerous novel piperazine derivatives and evaluated their efficacy against a variety of pathogenic microbes. researchgate.netnih.gov These compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli. researchgate.netacgpubs.orgnih.gov

In addition to antibacterial action, many piperazine derivatives exhibit potent antifungal activity. manipal.edu They have been successfully tested against fungal strains such as Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.netacgpubs.org The integration of the piperazine ring into other molecular structures is a common strategy aimed at enhancing the pharmacokinetic properties and biological potency of new drug candidates. researchgate.netnih.gov

Table 2: Antimicrobial Screening of Piperazine Derivatives

Microbial Class Example Strains Tested Reference
Bacteria (Gram-positive) Staphylococcus aureus, Streptomyces epidermidis researchgate.netnih.gov
Bacteria (Gram-negative) Pseudomonas aeruginosa, Escherichia coli researchgate.netnih.gov
Fungi Candida albicans, Aspergillus niger, Aspergillus flavus researchgate.netacgpubs.org

Mechanisms of Action (e.g., Cell Membrane Damage, Oxidative Stress, DNA Binding)

The precise mechanisms by which piperazine derivatives exert their antimicrobial effects can vary depending on the specific molecular structure. However, research into piperazine-based antimicrobial polymers has provided insight into at least one key mechanism. Studies suggest that these compounds can target and disrupt the integrity of the bacterial cytoplasmic membrane. rsc.org This damage leads to the leakage of essential intercellular components, ultimately resulting in bacterial cell death. rsc.org

Antioxidant Activity of Derivatives

Several studies have noted that derivatives of piperazine possess antioxidant properties. nih.govresearchgate.net This activity is part of the broader range of bioactivities that make the piperazine moiety a subject of interest in pharmaceutical research. The ability to counteract oxidative stress is a valuable therapeutic property, and the inclusion of the piperazine ring in novel compounds is being explored for this potential.

Other Biological Activities of Piperazine Derivatives

The versatility of the piperazine scaffold has led to its incorporation into a wide array of therapeutic agents beyond antimicrobials. The unique structural properties of the six-membered piperazine ring, with its two nitrogen atoms, allow for modifications that can improve a drug's solubility, bioavailability, and target specificity. nih.gov Consequently, piperazine derivatives have been developed and investigated for a diverse range of pharmacological activities, including:

Anti-tumor nih.govresearchgate.net

Anti-inflammatory nih.gov

Antipsychotic nih.govrsc.org

Anti-Alzheimer's nih.gov

Antidepressant and Anxiolytic Activity

Derivatives of N-(2-Hydroxyethyl)piperazine have been a focus of research for novel antidepressant and anxiolytic agents. Studies have shown that modifying this piperazine structure can yield compounds with significant activity in preclinical models of depression and anxiety.

One such derivative, 2,6-di-tert-butyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)phenol, known as LQFM212, has demonstrated antidepressant-like effects in animal models. researchgate.net Research indicates that its mechanism of action involves the monoaminergic pathway, as its effects were reversed by pretreatment with antagonists for various monoamine receptors. researchgate.net Furthermore, repeated treatment with LQFM212 was found to increase levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, a key area of the brain involved in mood regulation. researchgate.net This same compound was previously identified for its anxiolytic-like activity, which is thought to involve the serotonergic pathway, nicotinic receptors, and the benzodiazepine (B76468) site of the GABA-A receptor. researchgate.net

Further structure-activity relationship studies on piperazine derivatives have identified other compounds, such as LQFM211 and LQFM213, which also exhibit both anxiolytic and antidepressant-like effects. healthbiotechpharm.org The activity of LQFM213 was blocked by a 5-HT1A receptor antagonist, strongly suggesting the involvement of the serotonergic system in its mechanism of action. healthbiotechpharm.org These findings highlight the therapeutic potential of N-(2-Hydroxyethyl)piperazine derivatives in treating psychiatric disorders like anxiety and depression, which often occur as comorbidities. researchgate.net

CompoundActivityKey FindingsPotential Mechanism
LQFM212Antidepressant-like, Anxiolytic-likeIncreased hippocampal BDNF levels after repeated treatment. researchgate.netInvolvement of the monoaminergic pathway. researchgate.net
LQFM211Anxiolytic, Antidepressant-likeElicited anxiolytic and antidepressant-like effects in mice. healthbiotechpharm.orgNot specified.
LQFM213Anxiolytic, Antidepressant-likeEffects were blocked by a 5-HT1A receptor antagonist. healthbiotechpharm.orgInvolvement of the serotonergic pathway. healthbiotechpharm.org

Anticonvulsant Activity

The N-(2-Hydroxyethyl)piperazine moiety has been incorporated into various molecular structures to explore potential anticonvulsant properties. Research has led to the synthesis of novel derivatives that show significant efficacy in preclinical seizure models, such as the maximal electroshock (MES) test, which is indicative of activity against generalized tonic-clonic seizures.

A series of N-(2-hydroxyethyl) cinnamamide (B152044) derivatives were synthesized and evaluated for anticonvulsant activity. nih.gov Two compounds, N-(2-hydroxyethyl) cinnamamide (Compound I) and (E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide (Compound 1d), were identified as particularly potent. nih.gov In the anti-MES potency test, these compounds demonstrated a protective index (PI), a ratio of neurotoxicity to anticonvulsant potency, that was significantly greater than that of the established antiepileptic drug carbamazepine. nih.gov

Similarly, a series of N-(2-hydroxyethyl)amide derivatives were also synthesized and screened. mdpi.comresearcher.life The compounds N-(2-hydroxyethyl)decanamide (1g), N-(2-hydroxyethyl)palmitamide (1l), and N-(2-hydroxyethyl)stearamide (1n) showed notable anticonvulsant activity in the MES test combined with low neurotoxicity. mdpi.comresearcher.life Their protective indices were found to be substantially better than that of the widely used antiepileptic drug valproate. mdpi.comresearcher.life To further characterize their activity, these promising compounds were also tested against seizures induced by various chemical convulsants, including pentylenetetrazole (PTZ), isoniazid, and bicuculline. mdpi.comresearcher.life

CompoundMedian Effective Dose (ED50) (mg/kg)Median Toxic Dose (TD50) (mg/kg)Protective Index (PI = TD50/ED50)Reference Drug (PI)
Compound I17.7154.98.8Carbamazepine
Compound 1d17.0211.112.4Carbamazepine
Compound 1g22.0599.827.5Valproate (1.6) mdpi.comresearcher.life
Compound 1l23.3>1000>42.9Valproate (1.6) mdpi.comresearcher.life
Compound 1n20.5>1000>48.8Valproate (1.6) mdpi.comresearcher.life

Anti-Parkinson and Anti-inflammatory Activity

Research into treatments for Parkinson's disease (PD), a progressive neurodegenerative disorder, has explored multifunctional compounds that can address its complex pathology. The N-(2-Hydroxyethyl)piperazine structure has been integrated into molecules designed to have both neuroprotective and symptomatic benefits. Inflammation is increasingly recognized as a key factor in the progression of the neuronal damage seen in PD. tandfonline.com

One area of investigation involves dopamine D2/D3 receptor agonists. A potent D3 preferring agonist, D-264, which contains a piperazine moiety, has been shown to exhibit neuroprotective properties in animal models of PD. nih.gov To improve its in vivo efficacy, structure-activity relationship studies were conducted, leading to the identification of derivative compounds like (−)-9b, which showed potent rotational activity in 6-hydroxydopamine (OHDA)-induced unilateral lesioned rats, a standard preclinical model for screening anti-Parkinsonian drugs. nih.gov These lead compounds also demonstrated appreciable radical scavenging activity, which is relevant to combating the oxidative stress implicated in PD. nih.gov

The link between neurodegeneration and inflammation suggests that agents with anti-inflammatory properties could slow disease progression. tandfonline.com Studies on other molecules, while not direct N-(2-Hydroxyethyl)piperazine derivatives, support this approach. For instance, Piperine has been shown to exert protective effects in a 6-OHDA induced Parkinson's model through both anti-apoptotic and anti-inflammatory mechanisms, reducing inflammatory markers like TNF-α and IL-1β. This highlights the therapeutic strategy of targeting inflammation in PD, a principle that can be applied to the design of new piperazine-based compounds.

Antidiabetic, Antiarrhythmic, Antiproliferative Activity

The versatility of the N-(2-Hydroxyethyl)piperazine scaffold is demonstrated by its exploration in a wide range of therapeutic areas beyond central nervous system disorders.

Antidiabetic Activity: Piperazine derivatives are being investigated as potential treatments for type II diabetes. One promising approach is the inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme. A study on piperazine sulphonamide derivatives identified a compound, 8h, which showed 27.32% inhibition of DPP-4 at a 10µmol L-1 concentration in vitro. In subsequent in-vivo studies using streptozotocin (B1681764) (STZ)-induced diabetic rats, chronic treatment with compound 8h for 21 days resulted in a reduction in serum glucose levels.

Antiarrhythmic Activity: Certain piperidine and piperazine derivatives have been evaluated for their potential to treat cardiac arrhythmias. One study of 1,4-disubstituted piperazine derivatives with α1-adrenolytic properties found that most of the tested compounds displayed strong antiarrhythmic activity in an adrenaline-induced arrhythmia model. Their therapeutic effect is believed to be mainly related to their α1-adrenoceptor blocking properties.

Antiproliferative Activity: The N-(2-Hydroxyethyl)piperazine core has been incorporated into compounds designed to inhibit the growth of cancer cells. A series of this compound derivatives were assessed for their antiproliferative activity across a panel of human cancer cell lines. researchgate.net These cell lines represented different cancer types, including leukemia, lung adenocarcinoma, colorectal adenocarcinoma, pancreatic carcinoma, and breast adenocarcinoma. researchgate.net Other research has also shown that piperazine-substituted pyranopyridines can exhibit antiproliferative activity against various cancer cell lines, with mechanisms that may involve the induction of apoptosis. researcher.life

Antimalarial Activity

The global challenge of malaria, particularly with the rise of drug-resistant strains, necessitates the development of new therapeutic agents. The N-(2-Hydroxyethyl)piperazine scaffold has been utilized in the synthesis of novel compounds with antimalarial properties.

One study focused on hydroxyethylpiperazine derivatives synthesized from the reaction of a phenylalanine epoxide with benzylpiperazines. These compounds were evaluated in vitro against the W2 clone of Plasmodium falciparum, which is known to be chloroquine-resistant. The results indicated that several of the synthesized compounds possessed moderate activity against the parasite and, importantly, showed no cytotoxicity at high concentrations.

In a separate line of research, piperazine derivatives of betulinic acid were semisynthesized and evaluated. tandfonline.com Two compounds, 4a and 4b, showed antimalarial activity with IC50 values of 1 µM and 4 µM, respectively, against the CQ-sensitive 3D7 strain of P. falciparum. tandfonline.com Further investigation into the mechanism of action for compound 4a suggested its activity involves the modulation of cytosolic Ca2+ pathways in the parasite. tandfonline.com These studies underscore the potential of incorporating the N-(2-Hydroxyethyl)piperazine moiety in the design of new antimalarial drugs.

Antihypertensive, Antiplatelet Aggregation, and Antihistaminic Activity

The structural features of N-(2-Hydroxyethyl)piperazine have also been exploited in the development of agents targeting cardiovascular and allergic conditions.

Antihypertensive Activity: A novel series of aminopyridopyrazinones were developed as inhibitors of phosphodiesterase 5 (PDE5), a known target for blood pressure regulation. Optimization of this series led to the identification of 3-[4-(2-hydroxyethyl)piperazin-1-yl]- 7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one. This compound demonstrated potent and selective PDE5 inhibition and showed robust in vivo blood pressure lowering effects in a spontaneously hypertensive rat (SHR) model.

Antiplatelet Aggregation Activity: The aggregation of platelets is a key process in thrombosis, and antiplatelet agents are crucial for preventing cardiovascular events. A series of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione were synthesized as potential α2B-adrenergic receptor antagonists, a target for antiplatelet therapy. The most potent of these, compound 3, effectively inhibited platelet aggregation induced by both collagen and a combination of ADP and adrenaline, with IC50 values of 26.9 µM and 20.5 µM, respectively. Another study investigated a nitric oxide (NO)-donor analogue of piperazine, which was found to decrease both spontaneous and ADP-induced platelet adhesion and aggregation, showing stronger action than nitroglycerin against ADP- and collagen-induced aggregation. nih.gov

Antihistaminic Activity: Piperazine derivatives are a well-established class of antihistamines. These compounds typically act as histamine (B1213489) H1 receptor antagonists, blocking the action of histamine and thereby preventing symptoms associated with allergic reactions, such as itching and urticaria. For example, hydroxyzine (B1673990) is a piperazine derivative that acts as an inverse agonist of the H1 receptor. More recent research has identified novel piperazine derivatives, such as a compound designated PD-1, which exhibited significant antihistamine activity by reducing histamine levels by 18.22%.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of N-(2-Hydroxyethyl)piperazine and its derivatives.

DFT calculations have been employed to understand the degradation mechanisms of piperazine (B1678402) and its derivatives, which is crucial for applications such as carbon capture where these amines are exposed to harsh conditions. acs.orgacs.org Studies have focused on rationalizing the formation of various degradation products observed experimentally. For instance, computational analyses have detailed viable routes to the formation of N-(2-hydroxyethyl)piperazine (HEP) itself from piperazine, as well as its subsequent degradation products. acs.org These theoretical studies are essential for building chemical models that can predict and potentially mitigate the degradation of amine solvents in industrial processes. acs.org The calculations help in identifying reaction pathways with the lowest activation energies, thereby pinpointing the most likely degradation routes. acs.org

Determining the most stable three-dimensional structure of a molecule is fundamental to understanding its properties. DFT calculations are used to perform geometry optimization, finding the lowest energy conformation of N-(2-Hydroxyethyl)piperazine. The piperazine ring is known to exist in several conformations, including chair, boat, and twist-boat forms. researchgate.net Theoretical calculations consistently show that the chair conformation is the most stable form for the piperazine ring and its derivatives. researchgate.net In the case of N-(2-hydroxyethyl)piperazinium chloride, a related ionic compound, the cation adopts a chair conformation which is stabilized by hydrogen bonding. researchgate.net Similar DFT studies on related molecules, such as 4-(2-Hydroxyethyl) piperazine-1-ethanesulfonic acid (HEPES), also begin by optimizing the geometry to find the most stable conformer before calculating other properties. researchgate.netnih.gov

Table 1: Optimized Geometrical Parameters for Piperazine Ring Conformations Note: This table is illustrative of typical findings in DFT studies on piperazine derivatives. Exact values for N-(2-Hydroxyethyl)piperazine require specific calculations.

ParameterChair ConformationBoat ConformationTwist-Boat Conformation
Relative Energy (kJ/mol)0 (Most Stable)HigherIntermediate
Key Dihedral Angles~ ±60°VariableVariable

The electronic properties of a molecule govern its reactivity. DFT calculations are used to determine key electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment. researchgate.netnih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability. irjweb.commdpi.com A smaller gap suggests higher reactivity. mdpi.com For derivatives like HEPES, these calculations have been performed to show that charge transfer occurs within the molecule. researchgate.net

Table 2: Key Electronic Properties from DFT Calculations Note: This table presents conceptual data for N-(2-Hydroxyethyl)piperazine based on findings for related compounds. Specific values would require dedicated DFT analysis.

PropertySymbolSignificanceCalculated Value (Example)
Highest Occupied Molecular Orbital EnergyEHOMOElectron-donating ability-6.3 eV
Lowest Unoccupied Molecular Orbital EnergyELUMOElectron-accepting ability1.8 eV
HOMO-LUMO Energy GapΔEChemical reactivity, stability8.1 eV
Dipole MomentμMolecular polarity2.5 Debye

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to predict how a ligand, such as a derivative of N-(2-Hydroxyethyl)piperazine, might interact with a biological target, typically a protein or enzyme.

Molecular docking studies have been instrumental in exploring the potential of N-(2-Hydroxyethyl)piperazine derivatives as enzyme inhibitors. nih.gov For example, a series of its derivatives were investigated as inhibitors of human carbonic anhydrases (hCAs), enzymes implicated in diseases like glaucoma and cancer. nih.gov Docking simulations help to visualize the binding mode of these compounds within the active site of the enzyme, identifying key interactions such as hydrogen bonds and hydrophobic contacts that contribute to binding affinity and inhibitory potency. researchgate.netnih.gov

In a study on N-(2-hydroxyethyl)piperazinium chloride, docking was performed against several enzymes, including Mycobacterium tuberculosis DNA gyrase and the coronavirus main protease, to assess its potential as an antimicrobial or antiviral agent. researchgate.net The docking scores obtained from these simulations provide a quantitative estimate of the binding affinity, helping to rank potential inhibitors and guide the synthesis of more potent compounds. researchgate.net

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis (programmed cell death), and their over-expression is a hallmark of many cancers. nih.gov Consequently, inhibiting anti-apoptotic proteins like Bcl-2 is a major strategy in cancer therapy. nih.govnih.gov Molecular docking is a crucial tool for designing and evaluating small molecules that can bind to these proteins and disrupt their function. nih.gov

Docking studies predict how a ligand can fit into the hydrophobic groove on the surface of Bcl-2, preventing it from binding to its pro-apoptotic partners. amazonaws.com While specific docking studies of N-(2-Hydroxyethyl)piperazine with Bcl-2 are not prominently documented in the provided literature, this computational approach is widely used for other small molecules. nih.govamazonaws.com Such in silico analyses would be a logical first step to evaluate the potential of novel N-(2-Hydroxyethyl)piperazine derivatives as anticancer agents targeting the Bcl-2 pathway. The studies typically identify key amino acid residues in the protein's binding pocket that interact with the ligand, providing a basis for rational drug design. nih.govamazonaws.com

Environmental and Degradation Studies

Pathways of Degradation of N-(2-Hydroxyethyl)piperazine

The degradation of N-(2-Hydroxyethyl)piperazine can occur through several pathways, including biodegradation and oxidative degradation. While specific, detailed mechanistic studies on all degradation routes of N-(2-Hydroxyethyl)piperazine are not extensively documented in the provided literature, data on its biodegradability and the degradation of analogous compounds offer significant insights.

Biodegradation: N-(2-Hydroxyethyl)piperazine is considered moderately biodegradable. ntnu.no In tests conducted in a freshwater environment over 28 days, its biodegradability was determined, placing it in a category between readily biodegradable and non-degradable substances. ntnu.no For instance, one study showed that while some amines like 2-amino-2-methyl-1-propanol (B13486) (AMP) and piperazine (B1678402) itself are considered non-degradable, N-(2-Hydroxyethyl)piperazine shows a degree of susceptibility to microbial degradation. ntnu.no Furthermore, research into designing biodegradable molecules has indicated that ester-amide quaternaries based on hydroxyethylpiperazine are biodegradable. acs.org

In a comparative study of various amines, compounds with ring structures, with the notable exceptions of piperazine and 1-(2-hydroxyethyl)-piperazine, generally exhibited the highest toxicity. researchgate.net This suggests a comparatively lower environmental risk profile for N-(2-Hydroxyethyl)piperazine in terms of ecotoxicity. researchgate.net

AmineBiodegradability (% BOD of ThOD, 28 days)Classification
1-(2-Hydroxyethyl)pyrrolidine (1-(2HE)PRLD)38.6Moderately Biodegradable
2-Piperidineethanol (2-PPE)71.0Ready Biodegradable
Monoethanolamine (MEA)68Moderately Biodegradable
2-Amino-2-methyl-1-propanol (AMP)3Not Degradable
Piperazine1Not Degradable

Table based on data from a comparative environmental study of amines. ntnu.no

Oxidative and Thermal Degradation: While direct studies on the oxidative degradation pathways of N-(2-Hydroxyethyl)piperazine are limited in the provided results, information on related compounds suggests potential transformation products. For instance, secondary degradation products from other alkanolamines can include compounds like 1-(2-hydroxyethyl)piperazine-2-one. researchgate.net The degradation of piperazine itself, often used in similar applications, can lead to a variety of products through thermal and oxidative processes, including ring-opening reactions. researchgate.netacs.org However, N-(2-Hydroxyethyl)piperazine is noted for its superior thermal stability compared to piperazine. mdpi.comfrontiersin.org

Stability and Volatility in Various Environments

N-(2-Hydroxyethyl)piperazine exhibits favorable stability and low volatility, which are advantageous for its use in industrial settings, reducing solvent loss and environmental emissions. mdpi.comfrontiersin.org

Thermal Stability: The compound demonstrates good thermal stability, a crucial property for applications involving temperature swings, such as CO2 capture processes. frontiersin.org It can withstand higher temperatures than piperazine, which is a significant advantage in industrial applications. mdpi.comfrontiersin.org General studies on amine stability have found that piperazine derivatives are among the most stable amines for high-temperature applications. utexas.edu Material safety data indicates that the compound is stable under normal storage and handling conditions. aksci.comcoleparmer.com

Volatility: A key characteristic of N-(2-Hydroxyethyl)piperazine is its low volatility. mdpi.comfrontiersin.org This is primarily due to its higher boiling point (246 °C) compared to piperazine (146 °C). mdpi.comfrontiersin.org This property minimizes the loss of the chemical to the atmosphere during industrial processes, which is both an economic and an environmental benefit. frontiersin.orgmdpi.com In comparative simulations for CO2 capture, N-(2-Hydroxyethyl)piperazine showed the lowest solvent loss among several tested amines, including piperazine and monoethanolamine (MEA). mdpi.comresearchgate.net

CompoundBoiling Point (°C)Melting Point (°C)Key Characteristics
N-(2-Hydroxyethyl)piperazine (HEPZ)246-38.5Low volatility, good thermal stability
Piperazine (PZ)146106-110Higher volatility, prone to crystallization

Table comparing physical properties and characteristics of N-(2-Hydroxyethyl)piperazine and Piperazine. frontiersin.orgmdpi.comfrontiersin.org

Chemical Stability: N-(2-Hydroxyethyl)piperazine is chemically stable under standard conditions but should be kept away from strong oxidizing agents and acids. coleparmer.com In aqueous solutions, its derivatives, such as the buffer HEPES (N-(2-hydroxyethyl)piperazine-N'-2-ethanesulfonic acid), are known to have metal-complexing capabilities, which can influence the bioavailability of metals in the environment. researchgate.netmdpi.com Studies have shown that the presence of HEPES can reduce the rate of metal binding and accumulation in marine algae, indicating an interaction with metal ions in aquatic systems. researchgate.net

Future Research Directions and Emerging Applications

Exploration of Novel Derivatives with Enhanced Properties

A primary avenue of future research lies in the rational design and synthesis of novel HEPZ derivatives with tailored and enhanced functionalities. The core 1-(2-hydroxyethyl)piperazine moiety has been identified as a crucial component for various biological activities, prompting researchers to explore modifications to enhance efficacy and reduce toxicity. nih.govnih.gov

One significant area is the development of advanced radioprotective agents. Studies have focused on synthesizing a series of this compound derivatives aimed at mitigating the harmful effects of ionizing radiation. nih.gov By modifying the molecule attached to the basic HEPZ moiety, researchers have developed compounds with pronounced radioprotective effects and lower cytotoxicity compared to existing agents like amifostine. nih.govnih.gov For instance, linking two this compound units with an alkyl linker resulted in a non-toxic and highly soluble compound that showed promise in in vivo studies. mdpi.com The identity and purity of these synthesized derivatives are typically confirmed using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). nih.gov

Another promising direction is in the design of enzyme inhibitors. New series of chiral piperazines carrying a (2-hydroxyethyl) group have been prepared as potent human carbonic anhydrase (hCA) inhibitors, which are targets for treating diseases from glaucoma to cancer. nih.gov By attaching a 4-sulfamoylbenzoyl moiety to one piperazine (B1678402) nitrogen and various alkyl substituents to the other, researchers have created derivatives with nanomolar potency and selectivity for specific hCA isoforms. nih.gov

The table below summarizes examples of novel HEPZ derivatives and their investigated properties.

Derivative ClassModification StrategyInvestigated PropertyKey Findings
Radioprotective AgentsSynthesis of various this compound derivatives with different moieties. nih.govnih.govRadioprotection, CytotoxicityIdentified compounds with superior safety profiles and radioprotective efficacy compared to amifostine. nih.gov The this compound moiety is crucial for the effect. mdpi.com
Carbonic Anhydrase InhibitorsAttachment of a 4-sulfamoylbenzoyl group and various alkyl substituents to the piperazine ring. nih.govEnzyme Inhibition (hCA I, II, IV, IX)Developed compounds with nanomolar potency and a preference for inhibiting the cancer-related hCA IX isoform. nih.gov
Antihistamine/Anti-inflammatory AgentsSynthesis of novel piperazine derivatives with varied structural analogies. nih.govAntihistamine, Anti-inflammatory, AnticancerIdentified derivatives that significantly reduce histamine (B1213489) levels, inhibit nitrite (B80452) and TNF-α production, and restrain cancer cell growth. nih.gov

Advanced Spectroscopic and Imaging Techniques for Real-time Studies

The structural and dynamic properties of N-(2-Hydroxyethyl)piperazine and its derivatives are being elucidated with increasing precision through the application of advanced analytical methods. Temperature-dependent ¹H NMR spectroscopy, for example, has been used to study the conformational behavior of N-benzoylated piperazine derivatives, revealing the presence of different conformers at room temperature due to restricted bond rotation. researchgate.net Such studies provide insights into the energy barriers of molecular processes like the ring inversion of the piperazine core. researchgate.net

Furthermore, spectroscopic and potentiometric techniques are employed to study the complex formation between HEPZ-related ligands and various metal ions. researchgate.net ¹H and ¹³C NMR spectroscopy can indicate the conformation of the 2-hydroxyethyl side chains and how they might orient themselves to coordinate with metal ions. researchgate.net

In the realm of materials science, HEPZ derivatives are being incorporated into more complex molecular systems, such as metallophthalocyanines, to enhance their solubility and functionality. researchgate.netresearchgate.net The characterization of these new materials relies on a suite of spectroscopic techniques, including FT-IR, UV-Vis, and ¹H-NMR, as well as thermal and X-ray diffraction (XRD) analyses. researchgate.netresearchgate.net These studies have shown that attaching HEPZ-related moieties can decrease the optical band gap of phthalocyanines, making them suitable for applications as optical, sensor, and semiconducting materials. researchgate.net The development of fluorescent derivatives also opens the door for their use in bioorthogonal labeling and advanced imaging applications. researchgate.netresearchgate.net

Multidisciplinary Approaches in Drug Discovery and Development

N-(2-Hydroxyethyl)piperazine is a versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmaceuticals, including drugs for neurological disorders. chemimpex.comchemicalbook.commallakchemicals.com Future drug discovery efforts are leveraging multidisciplinary approaches, combining synthetic chemistry, computational modeling, and biological screening to accelerate the development of new therapeutic agents based on the HEPZ scaffold.

Computational studies and in silico screening have been instrumental in identifying the this compound moiety as a promising scaffold for developing radioprotective agents. nih.gov This is often followed by chemical synthesis and in vitro evaluation of the designed compounds for cytotoxicity and efficacy. nih.gov Structure-activity relationship (SAR) studies are crucial in this process, helping to refine the molecular structure to optimize biological activity. For example, in the development of radioprotectants, it was observed that adding an acridine (B1665455) moiety increased cytotoxicity, while the presence of an aromatic moiety was not essential for the desired effect. mdpi.com

Molecular docking experiments are also being used to investigate the interactions of HEPZ derivatives with biological targets such as DNA gyrase and various proteases, assessing their potential as antimicrobial or antiviral agents. researchgate.net This integrative approach, which combines computational prediction with empirical testing, is essential for efficiently navigating the complexities of modern drug discovery and development.

Sustainable Synthesis and Environmental Remediation Applications

In line with the growing emphasis on green chemistry, future research is focused on developing more sustainable and environmentally friendly methods for synthesizing HEPZ and its derivatives. This includes creating processes that avoid certain hazardous reactants or improve selectivity to reduce waste. google.comgoogle.com For example, a method has been developed for the synthesis of HEPZ via a simultaneous reductive alkylation-cyclization reaction of monoethanolamine and diethanolamine (B148213), which avoids using piperazine as a starting reactant. google.com Another approach involves the reaction of triethanolamine (B1662121) with ammonia (B1221849) over specific heterogeneous catalysts to achieve higher selectivity. google.com The use of reusable, metal-ion-supported heterogeneous catalysts is also being explored to shorten reaction times and simplify product isolation in the synthesis of monosubstituted piperazines. mdpi.com

In the field of environmental remediation, HEPZ is a compound of significant interest for carbon capture and storage (CCS) technologies. frontiersin.orgfrontiersin.org As a derivative of piperazine (PZ), HEPZ offers several advantages, such as a higher boiling point, lower melting point, and better thermal stability, making it a potential replacement for PZ as an activator in mixed-amine scrubbing systems for capturing CO₂ from flue gas. frontiersin.orgfrontiersin.orgmdpi.com Thermodynamic modeling and process simulations are being used to evaluate the performance of HEPZ-based solvents, focusing on metrics like CO₂ cyclic capacity and the energy required for regeneration. frontiersin.orgmdpi.com

HEPZ and related compounds are also utilized for the removal of other acidic gases, such as sulfur dioxide (SO₂), from industrial emissions. xingxinchem.comxinovaenvironment.com The process leverages the alkalinity of HEPZ to absorb SO₂, forming sulfite (B76179) compounds that can later be heated to release the SO₂ for recovery, allowing the desulfurizer to be recycled. xinovaenvironment.com

The table below compares key physical properties of HEPZ with other amines used in CO₂ capture.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
N-(2-Hydroxyethyl)piperazine (HEPZ) 130.19 chemimpex.com-38.5 frontiersin.org246 frontiersin.org
Piperazine (PZ)86.14106146 frontiersin.org
Monoethanolamine (MEA)61.0810.3170
1-Methylpiperazine (1MPZ)100.16-6138

Q & A

Q. What are the key synthetic routes for preparing N-(2-Hydroxyethyl)piperazine derivatives, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Derivatives such as 1-(2-hydroxyethyl)-4-[2-aryl-1-diazenyl]piperazine are synthesized via diazonium coupling. Optimization involves:

  • Reagent Ratios : Excess 1-(2-hydroxyethyl)piperazine (22.72 mmol) relative to brominated precursors (13.67 mmol) improves yield .
  • Solvent and Temperature : Refluxing in acetonitrile for 3 hours ensures complete reaction .
  • Purification : Recrystallization from ethyl acetate enhances purity, with yields reaching 56% .
  • Monitoring : ¹H NMR confirms structural integrity, with characteristic triplets at δ 2.68 and 3.85 ppm for piperazine protons and δ 2.64/3.68 ppm for hydroxyethyl groups .

Q. How can N-(2-Hydroxyethyl)piperazine be characterized using spectroscopic techniques?

Methodological Answer:

  • ¹H NMR : Hydroxyethyl protons appear as triplets (δ 2.64 and 3.68 ppm), while piperazine protons show an AA’BB’ pattern (δ 2.68 and 3.85 ppm, J = 5.1 Hz). The OH proton resonates at δ 1.3–1.8 ppm, except in pyridyl derivatives (δ 4.82 ppm) .
  • LC-MS : HyperCarb or C18 columns with MRM transitions optimize detection in complex mixtures. Collision energies are calibrated using standards .

Q. What role does N-(2-Hydroxyethyl)piperazine play in CO₂ capture systems, and how is its solubility measured experimentally?

Methodological Answer:

  • Experimental Setup : CO₂ solubility is measured in aqueous solutions using gravimetric or pressure-drop methods at 293–353 K. Concentrations range from 10–30 wt% .
  • Modeling : The electrolyte NRTL model correlates experimental data, accounting for ionic interactions and temperature effects .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxyethyl substitution) influence the coordination chemistry of piperazine ligands with metal ions?

Methodological Answer:

  • Rigidity vs. Flexibility : The hydroxyethyl group introduces moderate rigidity compared to aliphatic amines, enhancing selectivity for transition metals (e.g., Pt²⁺, Pd²⁺) over alkaline-earth ions .
  • Thermodynamic Studies : Potentiometric titrations in constant ionic media (e.g., 0.15 M NaCl) reveal log K values for complexes. For example, Pr³⁺ shows higher stability constants (log K = 8.2) than Ca²⁺ (log K = 3.1) .

Q. How can contradictions between thermodynamic models and experimental CO₂ solubility data be resolved?

Methodological Answer:

  • Data Discrepancies : At high temperatures (>333 K), deviations arise due to unaccounted side reactions (e.g., carbamate degradation).
  • Model Refinement : Incorporate activity coefficients for protonated amines and bicarbonate species. Adjust binary interaction parameters in the NRTL model using regression of high-precision datasets .

Q. What analytical challenges arise in quantifying N-(2-Hydroxyethyl)piperazine in biological matrices, and how are they addressed?

Methodological Answer:

  • Matrix Effects : Co-eluting metabolites (e.g., ethanolamine derivatives) interfere with LC-MS signals.
  • Resolution : Use porous graphitic carbon (PGC) columns for polar compounds and deuterated internal standards (e.g., glycine-d5) to correct ionization suppression .

Q. How does the hydroxyethyl group enhance the buffering capacity of HEPES derivatives in biochemical assays?

Methodological Answer:

  • Zwitterionic Properties : The hydroxyethyl group increases water solubility and stabilizes the buffer’s zwitterionic form (pKa ~7.5), maintaining pH within ±0.1 units under physiological conditions .
  • Applications : Optimal for cell culture and enzyme assays, where metal chelation by traditional buffers (e.g., Tris) is problematic .

Q. What strategies improve the synthetic yield of N-(2-Hydroxyethyl)piperazine carbothioamides for medicinal chemistry studies?

Methodological Answer:

  • Stepwise Functionalization : First, introduce the sulfamoylphenyl group via nucleophilic substitution (K₂CO₃, CH₃CN, reflux), followed by carbothioamide formation using thiophosgene .
  • Purification : Silica gel chromatography (ethyl acetate:hexane = 3:7) removes unreacted intermediates, achieving >95% purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.